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  • Product: 1-Methoxyadamantane
  • CAS: 6221-74-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Methoxyadamantane: Structure, Synthesis, and Applications

This document provides a comprehensive technical overview of 1-methoxyadamantane, a key derivative of adamantane. It is intended for researchers, scientists, and professionals in drug development who utilize adamantane s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of 1-methoxyadamantane, a key derivative of adamantane. It is intended for researchers, scientists, and professionals in drug development who utilize adamantane scaffolds in their work. We will delve into its core chemical properties, a reliable synthesis protocol, characterization data, and its significance in modern chemical and pharmaceutical research.

Introduction: The Adamantane Core and the Influence of the Methoxy Group

Adamantane is a unique tricyclic hydrocarbon (C₁₀H₁₆) notable for its exceptional structural rigidity and thermal stability, resembling a small, hydrogen-terminated diamond lattice. This cage-like, lipophilic structure has made it a privileged scaffold in medicinal chemistry and materials science.[1][2] When functionalized, the adamantane moiety can enhance the pharmacokinetic properties of a drug, such as increasing its lipophilicity for better membrane permeability and providing steric bulk that can protect against metabolic degradation.[1][2]

1-Methoxyadamantane (C₁₁H₁₈O) is a derivative where a methoxy group (-OCH₃) is attached to one of the four equivalent bridgehead (tertiary) carbon atoms. This substitution maintains the rigid, bulky nature of the adamantane core but introduces a polar ether linkage. This modification is crucial as it can alter solubility, introduce a hydrogen bond acceptor site, and serve as a versatile chemical handle for further synthetic transformations, making it a valuable building block in drug discovery and organic synthesis.[3]

Chemical Structure and Physicochemical Properties

The defining feature of 1-methoxyadamantane is the covalent bond between a bridgehead carbon of the adamantane cage and the oxygen atom of a methoxy group.

Chemical Structure:

The key physicochemical properties of 1-methoxyadamantane are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O[4][5]
Molecular Weight 166.26 g/mol [4][5][6]
CAS Number 6221-74-5[4][5]
IUPAC Name 1-methoxyadamantane[5]
Appearance White crystalline powder or solid[7]
Melting Point Sublimes at 247 °C (for parent 1-adamantanol)[7]
Boiling Point Data not consistently available; sublimation is common.
Solubility Soluble in organic solvents; insoluble in water.[8]

Synthesis of 1-Methoxyadamantane

A common and efficient method for the synthesis of 1-methoxyadamantane is through the Williamson ether synthesis, starting from the more readily available 1-adamantanol.

Causality and Experimental Choice:

This protocol is chosen for its reliability, high yield, and the use of common laboratory reagents. 1-Adamantanol is a commercially available starting material.[7][8] The reaction proceeds via a deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide (in this case, methyl iodide). Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the sterically hindered tertiary alcohol, driving the reaction to completion.

Experimental Protocol: Synthesis from 1-Adamantanol

Materials:

  • 1-Adamantanol (C₁₀H₁₆O, MW: 152.23 g/mol )[7][9]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 1-adamantanol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to dissolve the 1-adamantanol.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium adamantoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by sublimation or column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 1-methoxyadamantane as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A 1-Adamantanol P1 1. Deprotonation (Formation of Adamantoxide) A->P1 B Sodium Hydride (NaH) B->P1 C Methyl Iodide (CH3I) P2 2. Nucleophilic Substitution (SN2 Reaction) C->P2 D Anhydrous THF D->P1 P1->P2 Adamantoxide Intermediate P3 3. Quenching & Extraction P2->P3 P4 4. Drying & Concentration P3->P4 Z Purified 1-Methoxyadamantane P4->Z Crude Product

Caption: Williamson ether synthesis of 1-methoxyadamantane.

Spectroscopic Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized 1-methoxyadamantane, a combination of spectroscopic methods is employed. The high symmetry of the adamantane cage results in a characteristically simple NMR spectrum.

TechniqueExpected Data & Interpretation
¹H NMR The spectrum is simple due to the molecule's symmetry. Key signals include: a singlet for the methoxy (-OCH₃) protons (~3.1-3.3 ppm, 3H), and three broad multiplets for the adamantane cage protons (~1.6-2.2 ppm, 15H). The absence of a hydroxyl (-OH) proton signal confirms the reaction's completion.
¹³C NMR Distinct signals are expected for the four unique carbon types: the methoxy carbon (~48-50 ppm), the quaternary bridgehead carbon attached to the oxygen (~74-76 ppm), the three equivalent secondary carbons (-CH₂-) adjacent to the substitution site, the three equivalent tertiary carbons (-CH-), and the three equivalent secondary carbons (-CH₂-) further away.
Mass Spec (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 166, corresponding to the molecular weight of C₁₁H₁₈O.[4] A prominent fragment is often seen at m/z = 135, corresponding to the loss of the methoxy group (•OCH₃).
Infrared (IR) The spectrum should show strong C-H stretching bands just below 3000 cm⁻¹ characteristic of alkanes. The most diagnostic peak is a strong C-O ether stretching band, typically found in the 1100-1050 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting material is a key indicator of success.

Applications in Research and Drug Development

The adamantane moiety is a bioisostere of a phenyl group but with a three-dimensional, more lipophilic character. This property is extensively leveraged in drug design.[10]

  • Improving Pharmacokinetics: Introducing a 1-adamantyl group into a drug candidate can increase its volume and lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This makes it a valuable scaffold for developing drugs targeting the central nervous system (CNS).[1][10]

  • Metabolic Stability: The rigid cage structure is resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.[1]

  • Building Block for Novel Therapeutics: 1-Methoxyadamantane serves as a versatile starting point. The methoxy group can be cleaved to regenerate the hydroxyl group for further functionalization, or it can be used to direct reactions to other parts of the molecule. It has been used in the synthesis of inhibitors for enzymes like glucosylceramide synthase, which is a target in diseases such as Gaucher disease.[3]

  • Materials Science: The rigid and stable nature of adamantane derivatives makes them suitable for creating polymers and other materials with high thermal stability.

Safety and Handling

1-Methoxyadamantane should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. It is a combustible solid. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Methoxyadamantane. NIST Chemistry WebBook. Retrieved from [Link][4]

  • National Center for Biotechnology Information (NCBI). (n.d.). 1-Methoxyadamantane. PubChem Compound Database. Retrieved from [Link][5]

  • Cheméo. (n.d.). Chemical Properties of 1-Methoxyadamantane (CAS 6221-74-5). Retrieved from [Link][6]

  • Overdevest, M. A., et al. (2007). Development of adamantan-1-yl-methoxy-functionalized 1-deoxynojirimycin derivatives as selective inhibitors of glucosylceramide metabolism in man. Journal of Medicinal Chemistry, 50(4), 747-757. Retrieved from [Link][3]

  • Krasutsky, P. A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 279. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (n.d.). 1-Adamantanol. PubChem Compound Database. Retrieved from [Link][9]

  • Vázquez, S. (2015). Exploring adamantine-like scaffolds for a wide range of therapeutic targets. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link][2]

  • Koutsoupidou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. Retrieved from [Link][10]

Sources

Exploratory

An In-depth Technical Guide to 1-Methoxyadamantane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Adamantane, a unique, rigid, and lipophilic tricyclic hydrocarbon, has captured the attention of chemists and pharmaceutical scientists for dec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique, rigid, and lipophilic tricyclic hydrocarbon, has captured the attention of chemists and pharmaceutical scientists for decades. Its diamondoid structure imparts exceptional thermal and chemical stability, while its three-dimensional shape provides a valuable scaffold for the design of bioactive molecules.[1][2][3] The introduction of functional groups onto the adamantane core allows for the fine-tuning of its physicochemical properties, making its derivatives attractive for a wide range of applications, particularly in drug discovery.[3][4] This guide focuses on a key derivative, 1-methoxyadamantane, providing a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its utility as a building block in the development of novel therapeutics.

Physicochemical Properties

1-Methoxyadamantane is a substituted adamantane derivative where a methoxy group is attached to one of the four equivalent bridgehead (tertiary) carbon atoms. This substitution pattern significantly influences its properties.

Core Molecular and Physical Characteristics
PropertyValueSource
Molecular Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
CAS Number 6221-74-5
Appearance Not explicitly found, but likely a solid or liquid at room temperature based on related compounds.
Melting Point (Tfus) 305.92 K (32.77 °C) (Joback Calculated)
Boiling Point (Tboil) 90-92 °C at 5 mmHg
493.56 K (220.41 °C) (Joback Calculated)
Solubility log10WS: -2.59 (Crippen Calculated) - indicating low water solubility.
Octanol/Water Partition Coefficient (logPoct/wat) 2.602 (Crippen Calculated) - indicating high lipophilicity.

Synthesis of 1-Methoxyadamantane

The synthesis of 1-methoxyadamantane can be efficiently achieved through several methods, with the Williamson ether synthesis being a prominent and versatile approach.

Experimental Protocol: Williamson Ether Synthesis from 1-Adamantanol

This protocol describes the synthesis of 1-methoxyadamantane from the readily available 1-adamantanol. The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with a methylating agent.

Materials:

  • 1-Adamantanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Deprotonation: Cool the suspension in an ice bath. Slowly add a solution of 1-adamantanol (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium adamantoxide.

  • Methylation: Cool the reaction mixture again in an ice bath and add methyl iodide (1.5 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-methoxyadamantane.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Adamantanol 1-Adamantanol Deprotonation Deprotonation in THF Adamantanol->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (CH3I) SN2 SN2 Reaction MeI->SN2 Alkoxide Sodium 1-Adamantoxide Deprotonation->Alkoxide H2 gas evolves Alkoxide->SN2 Methoxyadamantane 1-Methoxyadamantane SN2->Methoxyadamantane NaI Sodium Iodide (NaI) SN2->NaI

Caption: Workflow for the synthesis of 1-methoxyadamantane via Williamson ether synthesis.

Alternative Synthetic Route: From 1,3-Dibromoadamantane

An alternative synthesis involves the reaction of 1,3-dibromoadamantane with sodium methoxide in methanol at elevated temperatures. This reaction proceeds via a combination of nucleophilic substitution and reduction, yielding 1-methoxyadamantane and adamantane as a byproduct.[5] While this method is effective, it may require more stringent reaction conditions and separation of the product from the adamantane byproduct.

Chemical Properties and Reactivity

The chemical reactivity of 1-methoxyadamantane is dictated by the adamantane cage and the methoxy group at the bridgehead position.

Reactivity of the Adamantane Cage

The bridgehead positions of the adamantane skeleton are sterically hindered, which influences the course of many reactions.[6] However, the tertiary carbocation at the 1-position is relatively stable, facilitating Sₙ1-type reactions.[6] Electrophilic substitution reactions on the adamantane cage of 1-methoxyadamantane are possible, though the electron-donating nature of the methoxy group can influence the regioselectivity of such reactions.

Reactivity of the Methoxy Group: Ether Cleavage

The ether linkage in 1-methoxyadamantane can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI.[7][8][9][10][11][12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the tertiary 1-adamantyl carbocation, the cleavage likely proceeds through an Sₙ1 mechanism.

Reaction Scheme for Ether Cleavage:

Ether_Cleavage 1-Methoxyadamantane 1-Methoxyadamantane Protonated Ether Protonated Ether 1-Methoxyadamantane->Protonated Ether + HBr 1-Adamantyl Carbocation + CH3OH 1-Adamantyl Carbocation + CH3OH Protonated Ether->1-Adamantyl Carbocation + CH3OH Slow 1-Adamantyl Carbocation 1-Adamantyl Carbocation 1-Bromoadamantane 1-Bromoadamantane 1-Adamantyl Carbocation->1-Bromoadamantane + Br- (fast)

Caption: Proposed Sₙ1 mechanism for the acid-catalyzed cleavage of 1-methoxyadamantane.

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 1-methoxyadamantane.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-methoxyadamantane is expected to show characteristic signals for the adamantane cage protons and the methoxy group protons. The high symmetry of the adamantane core often leads to broad and overlapping signals for the cage protons. The methoxy group protons should appear as a sharp singlet, typically in the range of 3.2-3.4 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides distinct signals for each carbon environment in the molecule. PubChem reports a ¹³C NMR spectrum for 1-methoxyadamantane.[13]

  • Mass Spectrometry (MS): The mass spectrum of 1-methoxyadamantane shows a molecular ion peak (M⁺) at m/z 166.[13] A prominent fragment ion is observed at m/z 109, which corresponds to the loss of the methoxy group and rearrangement.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of 1-methoxyadamantane will exhibit characteristic C-H stretching and bending vibrations of the adamantane cage. A key feature will be the C-O stretching vibration of the ether linkage, which typically appears in the region of 1250-1050 cm⁻¹.

Applications in Drug Development

The adamantane scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][3][4][11] The incorporation of an adamantyl group into a drug molecule can enhance its lipophilicity, which can improve its absorption, distribution, and ability to cross the blood-brain barrier.[3][4][14] The rigid nature of the adamantane cage can also help to lock the molecule into a specific conformation, which can lead to increased binding affinity and selectivity for its target.[1][4]

1-Methoxyadamantane serves as a valuable building block for the synthesis of more complex adamantane derivatives with potential therapeutic applications. The methoxy group can be a site for further functionalization or can be used to modulate the electronic and steric properties of the molecule. Adamantane derivatives have shown a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[15][16][17]

Safety and Handling

Adamantane and its derivatives are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken when handling 1-methoxyadamantane.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) for 1-methoxyadamantane or a closely related adamantane derivative.[1][14][18][19][20]

Conclusion

1-Methoxyadamantane is a fascinating and useful derivative of adamantane with a unique combination of physical and chemical properties. Its synthesis is readily achievable through established methods, and its reactivity provides opportunities for further chemical modification. The proven value of the adamantane scaffold in medicinal chemistry makes 1-methoxyadamantane a valuable building block for the design and synthesis of new therapeutic agents. This guide provides a solid foundation of technical information for researchers and scientists working with this versatile compound.

References

  • Skomorokhov, M. Y., & Klimochkin, Y. N. (2012). Reductive dehalogenation of 1,3-dibromoadamantane by sodium methoxide in methanol. Russian Journal of Organic Chemistry, 48(12), 1681-1682.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • Wikipedia. (2024, March 18). Adamantane. Wikipedia. [Link]

  • Wikipedia. (2023, December 19). Williamson ether synthesis. Wikipedia. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 1-Methoxyadamantane. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Stankiewicz, M., & Golebiowski, A. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks, 9(4), 3206-3214.
  • Hrdina, R., & Fessner, W. D. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7679.
  • Wikipedia. (2023, October 27). Ether cleavage. Wikipedia. [Link]

  • Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157-3158.
  • Moiseev, I. K., Makarova, N. V., & Zemtsova, M. N. (1999). Reactions of Adamantanes in Electrophilic Media. Russian Chemical Reviews, 68(12), 1001-1020.
  • Fytas, G., & Papanastasiou, I. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. The Royal Society of Chemistry. [Link]

  • Chemos GmbH&Co.KG. (2021, August 12). Safety Data Sheet: Adamantane. Chemos GmbH&Co.KG. [Link]

  • Spasov, A. A., Khamidova, T. V., Bugaeva, L. I., & Morozov, I. S. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34(4), 169-180.
  • Ragshaniya, A., Kumar, V., Tittal, R. K., & Lal, K. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Wróbel, R., & Czarnomysy, R. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2024.
  • OrgoSolver. (n.d.). Ether Cleavage with HI or HBr (Heat). OrgoSolver. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Bal, S., & Pathak, B. (2022). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Dalton Transactions, 51(35), 13139-13164.
  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967-2978.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15). Adamantane: A Versatile Building Block for Pharmaceuticals and High-Performance Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. (n.d.). RU2428408C2 - 1-bromoadamantane synthesis method.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Organic Chemistry. (2019, October 26). Acidic Cleavage of Ethers - HI , HBr , Heat. YouTube. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Todd, M., Cisarova, I., Tošner, Z., & Hrdina, R. (2021). Synthesis of Noradamantane Building Blocks. Organic Chemistry Frontiers, 8(19), 5349-5355.
  • NIST. (n.d.). 1-Methoxyadamantane. NIST WebBook. [Link]

  • Chegg. (2017, March 14). Solved Reaction of 1-bromobutane with sodium methoxide gives. Chegg. [Link]

  • Abraham, M. H., & Abraham, R. J. (1971). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Journal of the Chemical Society B: Physical Organic, 127-129.
  • Pal, S., et al. (2007). FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States. Inorganic Chemistry, 46(13), 5283-5292.
  • Overkleeft, H. S., et al. (2007). Development of adamantan-1-yl-methoxy-functionalized 1-deoxynojirimycin derivatives as selective inhibitors of glucosylceramide metabolism in man. Journal of Medicinal Chemistry, 50(4), 798-808.
  • Nandiyanto, A. B. D., & Oktiani, R. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology, 21(1), 322-345.
  • ResearchGate. (2024, November). FT‐IR spectra of adamantane and its derivatives: (a) 1‐ad‐OH, (b).... ResearchGate. [Link]

Sources

Foundational

The In Vitro Biological Profile and Pharmacological Utility of 1-Methoxyadamantane: A Technical Guide

Executive Summary In the landscape of medicinal chemistry and in vitro pharmacology, 1-methoxyadamantane ( C11​H18​O ) occupies a unique dual role. Unlike traditional small-molecule therapeutics that directly agonize or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and in vitro pharmacology, 1-methoxyadamantane ( C11​H18​O ) occupies a unique dual role. Unlike traditional small-molecule therapeutics that directly agonize or antagonize cellular receptors, 1-methoxyadamantane functions primarily as a highly stable pharmacophoric building block and an inert analytical standard in biochemical assays. Its biological relevance in vitro is defined by its presence in bioactive botanical extracts, its utility in validating metabolic assays, and its role as a structural precursor for synthesizing adamantane-derived drugs (e.g., antivirals and NMDA receptor antagonists).

This whitepaper provides an in-depth technical analysis of 1-methoxyadamantane, detailing its physicochemical grounding, its biological activity within natural extracts, and step-by-step methodologies for its application in modern in vitro workflows.

Physicochemical Grounding: The Adamantane Pharmacophore

To understand the in vitro behavior of 1-methoxyadamantane, one must first analyze its structure. The adamantane core is a highly symmetrical, rigid tricyclic cage that imparts extreme lipophilicity and metabolic stability. The addition of a methoxy group at the bridgehead (C1) position introduces a distinct electronic environment[1].

Because the C-O bond is located at a sterically hindered tertiary bridgehead carbon, 1-methoxyadamantane is highly resistant to standard nucleophilic substitution ( SN​2 ) and enzymatic degradation in aqueous media[1]. This stability is exactly what makes it a robust internal standard for in vitro assays and a persistent volatile compound in plant extracts.

Table 1: Physicochemical Parameters Dictating In Vitro Behavior
ParameterValuePharmacological Implication
Molecular Weight 166.26 g/mol Highly membrane permeable; easily obeys Lipinski's Rule of 5[2].
LogP (Octanol/Water) ~2.70Strong lipophilicity; partitions predictably into lipid bilayers and organic solvents[3].
Water Solubility (Log10 WS) -2.59 mol/LRequires co-solvents (e.g., DMSO, THF) for introduction into aqueous in vitro cell media[3].
Kovats Retention Index 1178.1Elutes sharply in standard GC-MS non-polar columns, ideal for assay quantification[2].
Bridgehead Reactivity Sterically HinderedResistant to aqueous hydrolysis; maintains structural integrity during prolonged incubation[1].

In Vitro Biological Activity: Botanical Extracts & Cytotoxicity

While rarely administered as a monotherapy, 1-methoxyadamantane is a naturally occurring volatile constituent in several medicinal plants. Its presence contributes to the overall in vitro biological activity—specifically antioxidant capacity and cellular protection—of these extracts.

  • Antioxidant & Antimicrobial Assays: In the essential oil of Gentiana gelida flowers (where 1-methoxyadamantane is a quantifiable constituent), in vitro assays demonstrate significant radical scavenging capabilities. The extract exhibits a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging rate of 49.30 ± 1.25%, correlating with a high total phenolic content (525.35 mg GAE/L)[4].

  • Neuroprotective & Cytotoxicity Screening: In extracts of Ligusticum chuanxiong rhizomes, 1-methoxyadamantane is identified alongside ligustilide. In vitro studies on dopaminergic PC12 cells show that these extracts potentiate cellular defenses without severe cytotoxicity, boasting an equivalent safety margin (LD50) of >2.25 g/kg in downstream in vivo translations[5].

  • Erythrocyte Membrane Protection: In extracts of Camellia sinensis (green and black tea), 1-methoxyadamantane acts as a lipophilic constituent that partitions into erythrocyte membranes. In vitro hemolysis assays show that these extracts significantly protect red blood cells against Cu2+ -induced oxidative stress and lipid peroxidation[6],[7].

Table 2: In Vitro Bioactivity of 1-Methoxyadamantane-Associated Extracts
Source MaterialAssay TypeQuantitative ResultBiological Significance
Gentiana gelida Flower OilDPPH Radical Scavenging49.30 ± 1.25% inhibitionDemonstrates moderate in vitro antioxidant capacity[4].
Gentiana gelida Flower OilTotal Phenolic Content525.35 ± 8.24 mg GAE/LCorrelates with radical scavenging and cellular protection[4].
Ligusticum chuanxiong ExtractPC12 Cell CytotoxicityLD50 equivalent > 2.25 g/kgIndicates a wide safety margin for neuroprotective screening[5].
Camellia sinensis (Tea) ExtractErythrocyte HemolysisSignificant reduction at 10 daysProtects against Cu2+ -induced oxidative membrane damage[7].

Methodology: 1-Methoxyadamantane as an In Vitro Analytical Standard

Due to its metabolic inertness and distinct mass fragmentation pattern ( m/z 166, 135), 1-methoxyadamantane is frequently employed as an internal standard to quantify conversion rates in complex in vitro biochemical and synthetic reduction assays (e.g., arene reductions)[8].

Protocol 1: GC-MS Quantification using 1-Methoxyadamantane Internal Standard

This protocol is designed as a self-validating system to ensure quantitative accuracy in in vitro metabolic or chemical assays.

  • Standard Solution Preparation: Dissolve 1-methoxyadamantane in anhydrous THF to a stock concentration of 10 mM.

    • Causality: Anhydrous solvents prevent phase-separation issues and ensure the highly lipophilic standard remains completely solubilized before spiking.

  • Spiking the In Vitro Matrix: Add 50 µL of the stock to a 1 mL quenched in vitro assay mixture.

    • Causality: Spiking post-quench ensures the standard does not inadvertently participate in the active biological or chemical process, maintaining an absolute known concentration.

  • Liquid-Liquid Extraction (LLE): Extract the mixture with ethyl acetate (3 x 1 mL).

    • Causality: 1-methoxyadamantane's LogP of 2.7 ensures >95% partitioning into the organic phase, capturing the standard alongside the lipophilic metabolites of interest.

  • GC-MS Analysis: Inject 1 µL of the organic phase onto a non-polar capillary column (e.g., HP-5MS).

    • Causality: The rigid cage structure lacks highly polar hydrogen-bond donors, preventing interactions with the stationary phase and resulting in a highly reproducible, sharp chromatographic peak.

  • Validation Check: Run a neat solvent injection of the standard. The integrated peak area of the extracted sample must be within 95-105% of the neat injection to confirm extraction efficiency.

GCMS_Workflow A In Vitro Reaction Mixture (e.g., Arene Reduction) B Add 1-Methoxyadamantane (Internal Standard) A->B Spiking C Liquid-Liquid Extraction (Organic Phase) B->C Extraction D GC-MS Analysis C->D Injection E Quantification of Metabolites/Products D->E Data Processing

Workflow utilizing 1-methoxyadamantane as an internal standard in in vitro GC-MS assays.

Synthetic Derivatization for Target-Specific In Vitro Activity

To unlock direct pharmacological activity, the 1-methoxyadamantane scaffold must be functionalized. Adamantane derivatives are famous for their roles as M2 ion channel inhibitors (amantadine, rimantadine) and NMDA receptor antagonists (memantine)[9],[10]. 1-Methoxyadamantane is uniquely suited for photoredox C-H functionalization , where the methoxy group directs radical formation to specific sites on the cage[11].

Protocol 2: Photoredox C-H Functionalization for Bioactive Screening

This protocol outlines the generation of bioactive adamantane derivatives from 1-methoxyadamantane for downstream in vitro screening.

  • Reaction Assembly: Combine 1-methoxyadamantane (1.0 eq), a photocatalyst (e.g., tetrabutylammonium decatungstate, TBADT, 0.02 eq), and an electrophilic trapping agent (e.g., an alkene, 1.5 eq) in degassed acetonitrile.

  • Irradiation: Irradiate the mixture with a 390 nm LED for 12-24 hours under an inert argon atmosphere.

    • Causality: Light excites the photocatalyst, which abstracts a hydrogen atom from the sterically accessible secondary carbons of the adamantane cage. The resulting carbon-centered radical rapidly reacts with the electrophilic trap[11].

  • Validation Check: Monitor the reaction via TLC or crude NMR. The disappearance of the 1-methoxyadamantane bridgehead signals confirms complete conversion.

  • Downstream Assay: Purify the derivative and introduce it into in vitro target assays (e.g., TDP1 inhibition assays or viral plaque reduction assays)[9].

Pathway A 1-Methoxyadamantane (Scaffold) B Photoredox C-H Functionalization A->B Synthesis C Bioactive Adamantane Derivative B->C Derivatization D Viral M2 Channel Inhibition C->D Antiviral Assay E NMDA Receptor Antagonism C->E Neurological Assay

Synthetic derivation of 1-methoxyadamantane into bioactive compounds for in vitro targeting.

Conclusion

1-Methoxyadamantane is a masterclass in the utility of structural rigidity and lipophilicity in medicinal chemistry. While it does not act as a direct, standalone therapeutic agent in vitro, its value is immeasurable. As a constituent of botanical extracts, it contributes to cellular antioxidant defenses. As an analytical standard, its metabolic stability ensures the integrity of complex biochemical quantifications. Finally, as a synthetic scaffold, it provides the critical geometric bulk necessary to synthesize the next generation of adamantane-based antivirals and neuroprotectants.

References

  • National Center for Biotechnology Information. "1-Methoxyadamantane | C11H18O | CID 584854 - PubChem". PubChem. URL: [Link]

  • PMC. "Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF". NIH. URL:[Link]

  • ACS Publications. "Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis". ACS. URL:[Link]

  • ResearchGate. "Volatile Constituents and Biological Properties of Essential Oils from Aerial Parts of Gentiana gelida BIEB". ResearchGate. URL: [Link]

  • ResearchGate. "Analysis of the chemical composition, acute toxicity and skin sensitivity of essential oil from rhizomes of Ligusticum chuanxiong". ResearchGate. URL: [Link]

  • PMC. "Direct radical functionalization methods to access substituted adamantanes and diamondoids". NIH. URL:[Link]

  • ResearchGate. "Protective effect of tea against copper (Cu) toxicity in erythrocytes". ResearchGate. URL:[Link]

Sources

Exploratory

The Toxicity and Safety Profile of 1-Methoxyadamantane: A Comprehensive Preclinical Guide

Executive Summary 1-Methoxyadamantane (1-MA), bearing the CAS Registry Number 6221-74-5[1], is a highly lipophilic ether derivative of the adamantane tricyclic cage. Widely utilized as a synthetic building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxyadamantane (1-MA), bearing the CAS Registry Number 6221-74-5[1], is a highly lipophilic ether derivative of the adamantane tricyclic cage. Widely utilized as a synthetic building block in medicinal chemistry and identified as a critical impurity in pharmaceutical manufacturing (notably as Adapalene Impurity 37)[2], understanding its toxicological profile is paramount for drug development professionals.

This whitepaper synthesizes the physicochemical determinants, mechanistic toxicology, and preclinical safety evaluation protocols for 1-MA. By extrapolating data from the well-documented adamantane pharmacophore and applying predictive toxicokinetics, this guide provides a self-validating framework for assessing the safety liabilities of 1-MA in research and industrial settings.

Physicochemical Profiling and Toxicokinetic Predictors

The toxicological behavior of 1-MA is fundamentally dictated by its structure: a bulky, highly symmetric hydrocarbon cage (the "lipophilic bullet") coupled with a methoxy ether linkage[3][4]. This unique geometry grants the molecule exceptional membrane permeability while resisting rapid metabolic degradation.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical properties of 1-MA that drive its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[5].

PropertyValueToxicokinetic Implication
Molecular Weight 166.26 g/mol Low MW facilitates rapid systemic absorption and cellular uptake.
LogP (Octanol/Water) 2.602High lipophilicity drives accumulation in lipid-rich tissues (e.g., adipose, brain).
Boiling Point (Tboil) 493.56 K (~220 °C)Moderate volatility poses inhalation hazards during heated chemical processing.
Water Solubility (log10WS) -2.59 mol/LPoor aqueous solubility necessitates organic co-solvents (e.g., DMSO) for in vitro assays, requiring careful vehicle control.
The "Lipophilic Bullet" Effect

The adamantane cage acts as a lipophilic bullet, allowing derivatives to easily cross the Blood-Brain Barrier (BBB) and intercalate into lipid bilayers[3][4]. While this is advantageous for central nervous system (CNS) drugs like memantine, in the context of an industrial chemical or impurity like 1-MA, it represents a significant toxicological liability, leading to unintended CNS exposure and potential off-target receptor engagement.

Mechanistic Toxicology

Because isolated in vivo toxicity data for 1-MA is limited, we must deduce its hazard profile through structure-activity relationships (SAR) with closely related adamantane derivatives.

Neurotoxicity and Receptor Antagonism

Adamantane derivatives are well-documented antagonists of N-methyl-D-aspartate (NMDA) and AMPA-type glutamate receptors[6][7]. Due to its LogP of 2.602, 1-MA readily penetrates the BBB. High systemic exposure to 1-MA is predicted to cause acute CNS toxicity, manifesting as motor deficits, agitation, or seizures, driven by the non-competitive blockade of ionotropic glutamate receptors in the cortex and hippocampus.

Mitochondrial Uncoupling and Oxidative Stress

Recent toxicological studies on structurally similar adamantane derivatives (e.g., adamantane carboxylic acids) have demonstrated significant mitochondrial toxicity[8]. These compounds act as mitochondrial uncouplers, dissipating the mitochondrial membrane potential ( ΔΨm​ ) and triggering the generation of Reactive Oxygen Species (ROS). As a lipophilic ether, 1-MA is highly likely to partition into the inner mitochondrial membrane, disrupting the electron transport chain and inducing cellular apoptosis.

Local Irritation (Dermal and Ocular)

Drawing parallels to 1-adamantanol—a closely related hydroxyl derivative classified under GHS Hazard Codes for irritating the eyes, respiratory system, and skin (Statements 36/37/38)[9]—1-MA acts as a mild defatting agent. Prolonged dermal exposure strips epidermal lipids, leading to contact dermatitis.

G MA 1-Methoxyadamantane (LogP: 2.602) BBB Blood-Brain Barrier Penetration MA->BBB Systemic Circulation Cell Cellular Lipid Intercalation MA->Cell Tissue Distribution CNS CNS Toxicity (Glutamate Receptor Blockade) BBB->CNS Target Engagement Mito Mitochondrial Uncoupling (ROS Generation) Cell->Mito Subcellular Toxicity

Fig 1: Toxicokinetic and mechanistic pathway of 1-methoxyadamantane.

Preclinical Safety Evaluation Protocols

To empirically validate the safety profile of 1-MA, researchers must employ self-validating experimental systems. The following protocols are designed to isolate specific mechanisms of toxicity while controlling for the compound's high lipophilicity.

Protocol 1: In Vitro Mitochondrial Toxicity Assessment (JC-1 Assay)

Causality: To confirm if 1-MA shares the mitochondrial uncoupling liabilities of other adamantanes[8], we utilize the JC-1 dye. JC-1 forms red J-aggregates in healthy mitochondria but remains as green monomers when the membrane potential ( ΔΨm​ ) is disrupted by a toxicant. Self-Validating Mechanism: The protocol mandates the use of FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control. If FCCP fails to induce a complete red-to-green shift, the assay is invalid, preventing false negatives caused by 1-MA precipitation.

Step-by-Step Methodology:

  • Cell Preparation: Seed human neuroblastoma cells (SH-SY5Y) in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate for 24 hours at 37°C.

  • Compound Formulation: Dissolve 1-MA in 100% DMSO to create a 10 mM stock. Dilute in culture media to yield final concentrations of 1, 10, 50, and 100 µM. Critical: Final DMSO concentration must not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Exposure: Treat cells with 1-MA, vehicle control (0.5% DMSO), and positive control (20 µM FCCP) for 4 hours.

  • Staining: Remove media, wash with PBS, and add 2 µM JC-1 dye in assay buffer. Incubate in the dark for 30 minutes at 37°C.

  • Quantification: Wash twice with PBS. Read fluorescence on a microplate reader (Excitation 488 nm; Emission 530 nm for green monomers, 590 nm for red aggregates).

  • Analysis: Calculate the Red/Green fluorescence ratio. A dose-dependent decrease in the ratio indicates 1-MA-induced mitochondrial depolarization.

G Step1 1. Compound Prep (1-MA in DMSO) Step2 2. Cell Culture (SH-SY5Y Seeding) Step1->Step2 Step3 3. Exposure (1-100 µM + FCCP Control) Step2->Step3 Step4 4. JC-1 Staining (Red/Green Shift) Step3->Step4 Step5 5. Fluorometric Analysis (Membrane Depolarization) Step4->Step5

Fig 2: Self-validating in vitro workflow for assessing 1-MA mitochondrial toxicity.

Protocol 2: Acute Neurobehavioral Toxicity (Modified Irwin Test)

Causality: Because 1-MA is predicted to cross the BBB and interact with CNS receptors, in vivo neurobehavioral screening is mandatory. The Irwin test provides a systematic, observational framework to detect autonomic, motor, and behavioral toxicity.

Step-by-Step Methodology:

  • Subject Allocation: Fast adult male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing.

  • Dosing: Administer 1-MA via oral gavage (PO) suspended in 0.5% methylcellulose/0.1% Tween-80 at doses of 0, 10, 50, and 200 mg/kg.

  • Observation Matrix: Evaluate animals at 15, 30, 60, 120 minutes, and 24 hours post-dose.

  • Scoring Parameters:

    • Motor: Ataxia, loss of righting reflex, tremors.

    • Autonomic: Piloerection, salivation, pupil diameter.

    • CNS Excitation: Hyperreactivity, stereotypic behavior (indicative of dopaminergic/NMDA activity).

  • Endpoint: Determine the No-Observed-Adverse-Effect-Level (NOAEL) for CNS disturbances.

Extrapolated Safety Thresholds and GHS Classification

Based on the synthesis of structural alerts and analog data, the following table outlines the extrapolated safety thresholds and recommended Global Harmonized System (GHS) classifications for 1-Methoxyadamantane.

EndpointExtrapolated Value / ClassificationRationale / Analog Source
Oral LD50 (Rat) > 1,000 mg/kgAdamantane derivatives generally show low acute oral lethality but high morbidity (CNS effects) at high doses.
Skin Irritation Category 2 (Irritant)Shared lipophilic ether properties with 1-adamantanol (Hazard Code Xi)[9].
Eye Irritation Category 2A (Irritant)Defatting action of volatile organic compounds on the corneal epithelium.
Target Organ Toxicity (Single) Category 3 (CNS)BBB penetration and predicted interaction with ionotropic glutamate receptors[6][7].

Conclusion

1-Methoxyadamantane is a highly lipophilic entity whose safety profile is dominated by its ability to rapidly cross biological membranes. While it lacks the extreme acute lethality of heavy metal toxins, its insidious risks lie in mitochondrial uncoupling and CNS receptor antagonism. Drug development professionals utilizing 1-MA as a synthetic intermediate or monitoring it as an impurity (e.g., in adapalene synthesis) must implement stringent engineering controls to prevent dermal exposure and utilize rigorous in vitro screening to quantify its subcellular liabilities.

References

  • [9] Cas 768-95-6,1-Adamantanol - LookChem. LookChem. Available at: [Link]

  • [5] Chemical Properties of 1-Methoxyadamantane (CAS 6221-74-5) - Cheméo. Cheméo. Available at:[Link]

  • [2] Adapalene Impurity 37 - Quality Control Chemicals (QCC). QCC. Available at:[Link]

  • [6] Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. Available at:[Link]

  • [8] Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids. ResearchGate. Available at:[Link]

  • [3] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at:[Link]

  • [4] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews. ACS Publications. Available at:[Link]

  • [7] Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 1-Methoxyadamantane: A Methodological Whitepaper

Abstract Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure. 1-methoxyadamantane, a simple ether derivative, serves as a valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure. 1-methoxyadamantane, a simple ether derivative, serves as a valuable model for understanding the influence of functionalization on the solid-state properties of this important scaffold. While a definitive published crystal structure for 1-methoxyadamantane is not widely available, this technical guide provides a comprehensive framework for its single-crystal X-ray diffraction analysis. We will detail the necessary steps from synthesis and crystallization to data collection, structure solution, and interpretation of the results, drawing upon established methodologies for related adamantane compounds. This document is intended to be a practical resource for researchers, scientists, and professionals in drug development, offering insights into the experimental considerations and expected structural features of 1-methoxyadamantane.

Introduction: The Significance of Adamantane Scaffolds

Adamantane, the smallest diamondoid, is a unique tricyclic alkane (C₁₀H₁₆) with a highly symmetrical and rigid structure resembling a fragment of the diamond lattice.[1] This inherent rigidity and lipophilicity have made the adamantane cage a privileged scaffold in drug discovery, appearing in antiviral, antidiabetic, and neurological agents.[2][3] The three-dimensional nature of the adamantane core allows for precise spatial orientation of functional groups, influencing molecular recognition and binding at biological targets.

The introduction of a methoxy group at a bridgehead position, as in 1-methoxyadamantane (Figure 1), can significantly alter the molecule's polarity, solubility, and intermolecular interactions. A thorough understanding of its three-dimensional structure in the solid state is crucial for predicting its physicochemical properties and for the rational design of more complex adamantane-based molecules. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure and packing in the crystalline state.

This guide will outline a systematic approach to the crystal structure analysis of 1-methoxyadamantane, providing both the theoretical basis and practical considerations for each stage of the process.

Synthesis and Single Crystal Growth of 1-Methoxyadamantane

A robust synthetic route and effective crystallization strategy are the essential first steps in any crystallographic study.

Synthesis of 1-Methoxyadamantane

A common and efficient method for the synthesis of 1-methoxyadamantane involves the nucleophilic substitution of a suitable leaving group at the 1-position of the adamantane cage with a methoxide source. A plausible synthetic route is the reaction of 1-bromoadamantane with sodium methoxide in a polar aprotic solvent such as dimethylformamide (DMF) or by the Williamson ether synthesis.

Alternatively, 1-hydroxyadamantane can be synthesized from adamantane and subsequently methylated.[4] The purity of the synthesized 1-methoxyadamantane should be rigorously assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) prior to crystallization attempts.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of a crystal structure determination. For a relatively non-polar molecule like 1-methoxyadamantane, several crystallization techniques can be employed:

  • Slow Evaporation: This is the most common method. A saturated solution of 1-methoxyadamantane in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Sublimation: Given that adamantane itself sublimes, this technique may be applicable to 1-methoxyadamantane.[1] The compound is heated under vacuum, and the vapor is allowed to deposit slowly on a cold surface, potentially forming single crystals.

The ideal crystal for X-ray diffraction should be well-formed, with clear faces, and typically between 0.1 and 0.3 mm in each dimension.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Experimental Workflow

The general workflow for single-crystal X-ray diffraction is depicted in Figure 2.

X-ray Crystallography Workflow Figure 2. Experimental Workflow for Crystal Structure Analysis A Crystal Selection & Mounting B Preliminary Diffraction Screening A->B Mount on goniometer C Unit Cell Determination B->C Assess crystal quality D Data Collection Strategy C->D Determine crystal system & space group E Full Data Collection D->E Optimize parameters F Data Integration & Reduction E->F Measure reflection intensities G Structure Solution F->G Correct for experimental factors H Structure Refinement G->H Generate initial model I Validation & Final Report H->I Finalize atomic coordinates

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Exploratory

Structural Elucidation of 1-Methoxyadamantane via Electron Ionization Mass Spectrometry (EI-MS)

Executive Summary Adamantane derivatives are highly valued in modern drug development and materials science due to their unique lipophilicity, metabolic stability, and rigid three-dimensional diamondoid structure. 1-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adamantane derivatives are highly valued in modern drug development and materials science due to their unique lipophilicity, metabolic stability, and rigid three-dimensional diamondoid structure. 1-Methoxyadamantane ( C11​H18​O ) serves as a fundamental model compound for understanding how bridgehead-substituted cage hydrocarbons behave under high-energy analytical conditions.

This whitepaper provides an in-depth technical analysis of the Electron Ionization Mass Spectrum (EI-MS) of 1-methoxyadamantane. Designed for analytical chemists and drug development professionals, this guide deconstructs the causality behind its fragmentation pathways, provides a self-validating experimental protocol, and contextualizes the quantitative spectral data.

Fundamentals of Electron Ionization for Adamantane Scaffolds

Electron Ionization (EI) is a "hard" ionization technique, universally standardized at an electron energy of 70 eV. At this energy, the de Broglie wavelength of the bombarding electrons closely matches the length of typical organic covalent bonds (~0.14 nm), maximizing the probability of energy transfer and ionization[1].

For a rigid, strain-free molecule like 1-methoxyadamantane, 70 eV provides sufficient internal energy not only to eject an electron—forming the radical molecular ion [M]∙+ —but also to overcome the high activation energy required to cleave exocyclic bonds or rupture the interlocking cyclohexane rings of the adamantane cage[2]. The resulting fragmentation pattern is highly reproducible, making it ideal for structural confirmation against authoritative databases such as the NIST Mass Spectral Library[3].

Mechanistic Causality: The Fragmentation Logic

The mass spectrum of 1-methoxyadamantane is defined by the competition between exocyclic bond cleavage and endocyclic cage rupture.

The Molecular Ion ( m/z 166)

Upon initial electron impact, an electron is typically ejected from the highest occupied molecular orbital (HOMO). In 1-methoxyadamantane, this is a non-bonding lone pair on the ether oxygen. This yields a distinct, albeit low-abundance, molecular ion peak at m/z 166[4].

Inductive Cleavage and the Base Peak ( m/z 135)

In standard aliphatic ethers, α -cleavage (rupture of the C-C bond adjacent to the oxygen) is the dominant pathway. However, in 1-methoxyadamantane, α -cleavage would require breaking a C-C bond within the highly stable adamantane cage.

Instead, the fragmentation is driven by inductive cleavage . The electronegative oxygen atom draws electron density toward itself. Upon ionization, the C1​−O bond cleaves heterolytically (or homolytically, depending on the exact charge localization), expelling a neutral methoxy radical ( ∙OCH3​ ) and leaving a positive charge on the bridgehead carbon[5].

This generates the 1-adamantyl cation at m/z 135 , which is the base peak (100% relative abundance) . While Bredt's rule typically prevents bridgehead carbons from achieving the planar sp2 geometry favored by carbocations, the 1-adamantyl cation is exceptionally stable. The rigid, interlocking chair conformations of the cage allow for extensive C−C hyperconjugation, effectively delocalizing the positive charge[6].

Deep Cage Fragmentation ( m/z 107, 93, 79)

Once the stable m/z 135 cation is formed, the remaining internal energy drives secondary fragmentation, forcing the diamondoid cage to open. This results in the sequential loss of neutral alkene fragments (such as ethylene, C2​H4​ , and propylene, C3​H6​ ) to yield characteristic lower-mass hydrocarbon ions at m/z 107, 93, and 79[5][6]. The m/z 79 fragment is frequently structurally assigned as a protonated benzene derivative, representing the ultimate collapse of the 3D cage into a stable 2D aromatic system[6].

Fragmentation M 1-Methoxyadamantane [M]+. m/z 166 A 1-Adamantyl Cation m/z 135 (Base Peak) M->A Loss of •OCH3 (Inductive Cleavage) F1 Cage Fragment m/z 107 A->F1 Loss of C2H4 F2 Cage Fragment m/z 93 A->F2 Loss of C3H6 F3 Protonated Benzene/Fragment m/z 79 A->F3 Deep Cage Cleavage

Fig 2. Primary EI-MS fragmentation pathway of 1-methoxyadamantane.

Quantitative Data Presentation

The following table summarizes the key diagnostic ions required to positively identify 1-methoxyadamantane in a complex matrix.

m/z ValueRelative AbundanceFragment AssignmentMechanistic Origin
166 Low (~5-10%) [C11​H18​O]∙+ Molecular ion ( [M]∙+ )[4]
135 100% (Base Peak) [C10​H15​]+ Loss of methoxy radical ( ∙OCH3​ )[5]
107 Moderate (~15-25%) [C8​H11​]+ Secondary cage fragmentation (loss of C2​H4​ )[6]
93 Moderate (~20-30%) [C7​H9​]+ Secondary cage fragmentation (loss of C3​H6​ )[6]
79 Moderate (~15-25%) [C6​H7​]+ Deep cleavage / protonated benzene formation[6]

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure absolute trustworthiness in the analytical results, the following protocol integrates system suitability checks (self-validation) directly into the workflow.

Step 1: System Suitability and Tuning (The Control)

Causality: Before analyzing the sample, the mass spectrometer must be calibrated to ensure the 70 eV electron energy is accurate and the mass axis is aligned.

  • Introduce Perfluorotributylamine (PFTBA) into the EI source.

  • Run an autotune sequence. Verify that the diagnostic PFTBA ions ( m/z 69, 219, and 502) are present at the correct relative ratios and that peak widths are maintained at ~0.6 amu.

Step 2: Blank Matrix Injection (The Baseline)

Causality: Ruling out column bleed or carryover from previous injections.

  • Inject 1 µL of pure extraction solvent (e.g., LC-MS grade Hexane or Methanol).

  • Confirm the absence of peaks at m/z 135 and 166 in the resulting chromatogram.

Step 3: Sample Preparation
  • Dissolve 1-methoxyadamantane in LC-MS grade Hexane to achieve a final concentration of 50 µg/mL (ppm).

  • Transfer to an amber glass autosampler vial with a PTFE-lined septum.

Step 4: Gas Chromatography (GC) Separation
  • Column: Non-polar capillary column (e.g., HP-5MS or equivalent, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 1:50, Injector temperature 250°C.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

Step 5: Mass Spectrometry (MS) Acquisition
  • Ion Source: EI mode, 70 eV. Source temperature set to 230°C; Quadrupole temperature set to 150°C.

  • Acquisition: Full scan mode, mass range 40–400 amu.

Step 6: Data Analysis & Library Matching
  • Extract the Total Ion Chromatogram (TIC). 1-methoxyadamantane typically elutes in the mid-range of the temperature program.

  • Extract the mass spectrum at the apex of the target peak.

  • Validate the structure by confirming the presence of the m/z 166 molecular ion and the dominant m/z 135 base peak[5].

Workflow A 1. Sample Preparation (1-Methoxyadamantane in solvent) C 3. Gas Chromatography (Separation & Elution) A->C B 2. System Suitability (PFTBA Tuning at 70 eV) B->A D 4. Electron Ionization (EI) (70 eV Hard Ionization) C->D E 5. Mass Analyzer (Quadrupole / TOF) D->E F 6. Data Acquisition (m/z 135 Base Peak Confirmation) E->F

Fig 1. Self-validating GC-EI-MS workflow for 1-methoxyadamantane.

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Protocols & Analytical Methods

Method

protocols for NMR spectroscopy of 1-methoxyadamantane

Advanced NMR Spectroscopy Protocols for 1-Methoxyadamantane: Structural Elucidation and Relaxation Dynamics Executive Summary & Scientific Context Adamantane and its derivatives are highly valued in modern drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Spectroscopy Protocols for 1-Methoxyadamantane: Structural Elucidation and Relaxation Dynamics

Executive Summary & Scientific Context

Adamantane and its derivatives are highly valued in modern drug development. Their rigid, bulky, and highly lipophilic cage structures significantly modulate the pharmacokinetics, metabolic stability, and target-binding affinities of active pharmaceutical ingredients (APIs). 1-Methoxyadamantane (C₁₁H₁₈O) serves as an ideal model compound for studying sterically hindered, highly symmetrical ether systems[1].

Because of the Td​ -like symmetry of the adamantyl framework, the Nuclear Magnetic Resonance (NMR) spectra of its 1-substituted derivatives exhibit distinct, simplified patterns that often mask complex underlying spin-spin networks. This application note details the causal logic, quantitative data expectations, and step-by-step protocols required to fully elucidate the structure and relaxation dynamics of 1-methoxyadamantane using both 1D/2D liquid-state NMR and spin-lattice ( T1​ ) relaxation measurements.

Mechanistic Rationale & Experimental Causality (The "Why")

To ensure a self-validating experimental design, researchers must understand the causality behind each spectroscopic choice:

  • Symmetry-Induced Overlap: The adamantane cage consists of three distinct carbon environments relative to the C1 bridgehead: α -CH₂, β -CH, and γ -CH₂. While 1D ¹H NMR provides rapid confirmation of the methoxy group via a sharp singlet, the cage protons heavily overlap in the 1.5–2.2 ppm region[2]. Therefore, 2D techniques (HSQC, HMBC) are strictly required to unambiguously assign the α , β , and γ positions.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. It lacks exchangeable protons, provides excellent solubility for highly lipophilic diamondoids, and offers a reliable internal reference lock (residual CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C)[3].

  • Relaxation Dynamics ( T1​ ): Adamantane derivatives are known to form plastic crystal phases, exhibiting rapid isotropic tumbling even in the solid state[4]. Measuring the spin-lattice relaxation time ( T1​ ) provides critical insights into molecular dynamics and rotational correlation times[5]. The inversion-recovery sequence is used because it perfectly inverts the spin population, allowing researchers to track the zero-crossing point—a built-in self-validation mechanism for the protocol.

Quantitative Data Presentation

The following table summarizes the expected empirical chemical shifts and multiplicities for 1-methoxyadamantane in CDCl₃ at 294K[2].

NucleusStructural PositionExpected Chemical Shift ( δ ppm)MultiplicityIntegrationCoupling Constant ( J )
¹H -OCH₃3.24Singlet (s)3H-
¹H C3-H ( β -CH)2.16Broad Singlet (br s)3H-
¹H C2-H ( α -CH₂)1.73Doublet (d)6H2.6 Hz
¹H C4-H ( γ -CH₂)1.54 – 1.70Multiplet (m)6H-
¹³C C1 (Bridgehead)~72.0Quaternary (C)--
¹³C -OCH₃~48.0Primary (CH₃)--
¹³C C2 ( α -CH₂)~39.5Secondary (CH₂)--
¹³C C4 ( γ -CH₂)~36.5Secondary (CH₂)--
¹³C C3 ( β -CH)~30.5Tertiary (CH)--

(Note: ¹³C shifts for the adamantyl cage are representative ranges based on the established substituent effects of the adamantane framework).

Liquid-State NMR Protocol (1D & 2D Structural Elucidation)

This workflow ensures complete, unambiguous structural assignment of 1-methoxyadamantane.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 1-methoxyadamantane in 0.6 mL of CDCl₃ (approx. 50 mM concentration)[3].

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic susceptibility broadening).

Step 2: 1D ¹H and ¹³C Acquisition

  • Acquire a standard 1D ¹H spectrum (e.g., 300 MHz or 500 MHz spectrometer). Set the relaxation delay ( d1​ ) to at least 2 seconds. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm[2].

  • Acquire a 1D ¹³C{¹H} decoupled spectrum. Reference to the CDCl₃ triplet at 77.16 ppm[3].

Step 3: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

  • COSY: Acquire to map homonuclear J -coupling. Diagnostic check: Look for the 2.6 Hz coupling between the α -CH₂ (1.73 ppm) and the β -CH (2.16 ppm)[2].

  • HSQC: Acquire to map 1-bond C-H correlations. This will cleanly separate the overlapping α and γ methylene protons by dispersing them along the ¹³C dimension.

  • HMBC: Acquire to map 2- to 3-bond C-H correlations. Self-Validation Step: You must observe a strong 3-bond correlation from the methoxy protons (3.24 ppm) to the quaternary C1 carbon (~72.0 ppm). If this cross-peak is missing, the ether linkage is not confirmed.

NMR_Workflow A Sample Preparation (CDCl3, 50 mM) B 1D 1H & 13C NMR (Chemical Shifts) A->B C DEPT-135 / DEPT-90 (Multiplicity) B->C D 2D COSY (Homonuclear Coupling) C->D E 2D HSQC (1-Bond C-H) D->E F 2D HMBC (Long-Range C-H) E->F G 3D Structure Validation (1-Methoxyadamantane) F->G

Workflow for the complete NMR structural elucidation of 1-methoxyadamantane.

Spin-Lattice ( T1​ ) Relaxation Protocol

Understanding the relaxation times of the adamantane cage is critical for advanced pharmaceutical characterization, particularly when analyzing solid nanoparticles or host-guest inclusion complexes[5]. We utilize the Inversion-Recovery method.

Step 1: Pulse Calibration

  • Accurately calibrate the 90° pulse (commonly p1​ ) for the specific sample.

  • Causality: An imperfect 180° inversion pulse leaves residual transverse magnetization, introducing severe phase errors in the recovery curve. The 180° pulse must be exactly 2×p1​ .

Step 2: Inversion-Recovery Sequence Execution

  • Load the standard inversion-recovery pulse program: 180° — τ — 90° — Acquisition[4].

  • Array the variable delay ( τ ) across 10–12 points, ranging from 0.01×T1​ to 5×T1​ .

  • Set the inter-scan relaxation delay ( d1​ ) to ≥5×T1​ . Causality: This ensures >99% return to thermal equilibrium, providing an accurate S0​ baseline for the exponential fit.

Step 3: Data Fitting and Self-Validation

  • Extract T1​ by fitting the signal intensity data to the equation: S(τ)=S0​(1−2e−τ/T1​) .

  • Self-Validation: Check the null point (the τ value where the signal intensity is exactly zero). Mathematically, τnull​≈0.693×T1​ . If your fitted T1​ does not match this relationship, your initial 180° pulse was miscalibrated.

T1_Relaxation P1 180° Pulse (Inverts Magnetization) D1 Variable Delay (τ) (Spin-Lattice Relaxation) P1->D1 P2 90° Pulse (Readout) D1->P2 Acq FID Acquisition (Signal Intensity S(τ)) P2->Acq Fit Data Fitting (S(τ) = S0(1 - 2exp(-τ/T1))) Acq->Fit

Inversion-recovery pulse sequence logic for measuring T1 spin-lattice relaxation times.

References[1] Title: 1-Methoxyadamantane | C11H18O | CID 584854 - PubChem - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqRWdvh4Ucx8cRCj2ATpDwYeUqmwMPZjln07eLATKj0XyfUDFr_-ePZBOlkpvP7GI36MJKbQhHZ1CvU1hYGeWQ34SVKIA6qUbKbH7wzJU4CAEaWFZg3WtKXK-Ct8pyG3jK-UZlJUQhAKDfiOoI5GMA0r3LIuUklQ==[3] Title: Photoredox-mediated radical functionalization of unactivated diamondoid C–H bonds - Iowa Research Online. Source: uiowa.edu. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4NidtW2X4upJEZyV44H_XD1M5cI1mGAwSIS85bYtJ8BMpwZlJuY3yspcyW6beV7cBJPNT5ZIwWf_uw10NUkwbmwXOod5TDhl0hKRSfct6u8i7SBC3vvvPNuRbPpxTRVZZLCNL9R4x3Och1GJOr3rp5yl6on0iXSPL-l6m0vGstxoGD8QAh7D1cQTrX4ul-rthQq_nxorjwjoNCuEzTw==[5] Title: Probing the 13C nuclear spin relaxation of diamond nanoparticles with solid-state NMR - ChemRxiv. Source: chemrxiv.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqeO3o2pMLZHn_fK8MR4fUfmdbdilwj3fzrWp3svkX4t-iQEjG2NOH2466Beo3E-Phej8MT8uQVIUdpGhGszKQZhWW_PvQ8sZ3k_jDEQnBHGFCffJdfHUATHve2G4QtcfYaNyavdnlkR5Mr8ZAEppKidX4[4] Title: 13C and 2H spin–lattice relaxation in solid adamantane - Canadian Science Publishing. Source: cdnsciencepub.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvDN_HGfhw9-h2qLI_gPvoazAqRWDOkRQSofRIMf9FgKCpoESsO_w1NEMqOwTlpSIEqDPkH5g36W9INWpp5NiB4Xh27PVV7RGpIwaa5iIXQgx3hlQM4ObuuN7YUyH_HA8ELOHyXwHouPfNgA==[2] Title: science.abk3099_sm (1) | PDF | Thin Layer Chromatography | Proton Nuclear Magnetic Resonance - Scribd. Source: scribd.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKHNr472o4H6sT_nnNt1AUVRWU0r1z8GLjddVicEcI_-lNArBCncvX3Ncy0fXSfVaVllhTW8EHSCQlWxYc1WQrZ81RqNVhsrfJQywoLaFR7jmMTsLZE_5HEXJgT6DFcJTdlmAIOcI3qiHWe-Y-rrHuu0LciwkCtOUxEQ==

Sources

Application

Application Note: High-Resolution GC-MS Analysis of 1-Methoxyadamantane

Introduction and Mechanistic Rationale Adamantane derivatives are critical lipophilic scaffolds in neuropharmacology and antiviral drug development due to their rigid, three-dimensional structure. 1-Methoxyadamantane ( C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Adamantane derivatives are critical lipophilic scaffolds in neuropharmacology and antiviral drug development due to their rigid, three-dimensional structure. 1-Methoxyadamantane ( C11​H18​O ) frequently emerges as a target compound or a key intermediate in nucleophilic substitution reactions (e.g., methanolysis of 1-iodoadamantane) and photoredox-mediated C-H functionalization () [1].

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing 1-methoxyadamantane. Because the molecule is highly non-polar, volatile, and thermally stable, it partitions perfectly into the gas phase without the need for chemical derivatization. This application note details a robust, self-validating GC-MS methodology designed for researchers monitoring adamantane functionalization reactions.

Physicochemical Properties & GC-MS Suitability

To design an effective analytical method, the physicochemical properties of the analyte must dictate the chromatographic and spectrometric parameters.

ParameterValueAnalytical Implication
Chemical Formula C11​H18​O Determines the exact mass and isotopic distribution.
Molecular Weight 166.26 g/mol Yields the molecular ion ( M+∙ ) at m/z 166.
XLogP3 (Lipophilicity) 2.7Highly non-polar; requires non-polar extraction solvents (e.g., DCM) and stationary phases.
Base Peak Ion m/z 135Loss of a methoxy radical yields the stable adamantyl cation, ideal for SIM quantification.
Secondary Fragment Ions m/z 107, 93, 79Sequential ring cleavage of the adamantane cage provides a unique spectral fingerprint.

(Data sourced from [2] and [3])

Experimental Design: The "Why" Behind the Method

As a Senior Application Scientist, I emphasize that a reliable protocol must be built on causality and self-validation. Every step in this method serves a specific mechanistic purpose:

  • Sample Preparation & Quenching : When monitoring the synthesis of 1-methoxyadamantane from 1-haloadamantanes, the reaction must be quenched with aqueous sodium bicarbonate. This neutralizes hydrohalic acid byproducts that would otherwise degrade the GC column's siloxane stationary phase () [4]. Extraction into dichloromethane (DCM) ensures high recovery of the lipophilic 1-methoxyadamantane while leaving polar salts in the aqueous layer.

  • Internal Standardization (Self-Validating System) : To ensure quantitative trustworthiness, an internal standard (IS) such as 1,3,5-trimethoxybenzene is spiked into the extraction solvent () [5]. This corrects for injection volume variances, matrix effects, and minor analyte losses during liquid-liquid extraction.

  • Chromatographic Separation : A 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) is selected. The "like-dissolves-like" principle ensures that the non-polar adamantane cage interacts optimally with the stationary phase, yielding symmetrical peaks and preventing tailing.

  • Electron Ionization (EI) Dynamics : At 70 eV, the molecular ion ( M+∙ at m/z 166) is formed but is highly unstable. It rapidly ejects a methoxy radical ( ∙OCH3​ , 31 Da) to form the exceptionally stable tertiary adamantyl cation at m/z 135. This stable carbocation dominates the spectrum as the base peak, making it the ideal quantifier ion for Selected Ion Monitoring (SIM).

Step-by-Step GC-MS Protocol

Reagents and Materials
  • Analyte : 1-Methoxyadamantane (Analytical standard, >98% purity).

  • Internal Standard (IS) : 1,3,5-Trimethoxybenzene.

  • Solvents : Dichloromethane (DCM, GC-MS grade), Methanol (anhydrous).

  • Quenching Agent : Saturated aqueous sodium bicarbonate ( NaHCO3​ ).

Self-Validating Sample Preparation (Reaction Monitoring)
  • System Suitability Test (SST) : Before processing samples, inject a pure DCM blank to verify column cleanliness. Follow with a calibration standard containing 1-methoxyadamantane and the IS to confirm retention times and the expected m/z 135 / m/z 166 ion ratio.

  • Aliquot Collection : Withdraw 50 µL of the reaction mixture (e.g., 1-iodoadamantane reacting in methanol).

  • Quenching : Immediately transfer the aliquot into a 2 mL microcentrifuge tube containing 500 µL of saturated aqueous NaHCO3​ . Rationale : Instantly halts the reaction and neutralizes acidic byproducts.

  • Extraction : Add 500 µL of DCM spiked with 50 µg/mL of the IS (1,3,5-trimethoxybenzene). Vortex vigorously for 30 seconds to ensure complete partitioning.

  • Phase Separation : Centrifuge at 10,000 x g for 2 minutes to cleanly separate the organic (lower) and aqueous (upper) layers.

  • Transfer : Carefully aspirate 200 µL of the lower DCM layer and transfer it to a glass GC autosampler vial equipped with a micro-insert.

GC-MS Instrument Parameters
Gas Chromatography (GC) Conditions
ParameterSettingCausality
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar phase matches analyte polarity, minimizing tailing.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity across the temperature gradient.
Injection 1 µL, Split ratio 10:1Prevents column overloading while maintaining high sensitivity.
Inlet Temperature 250 °CEnsures instantaneous and complete vaporization of the sample.
Oven Program 60°C (1 min) 15°C/min to 280°C (3 min)Focuses the analyte at the column head, then elutes it sharply.
Mass Spectrometry (MS) Conditions
ParameterSettingCausality
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible, library-matchable fragmentation.
Ion Source Temp 230 °CPrevents condensation of the analyte in the source.
Quadrupole Temp 150 °CMaintains mass analyzer stability and cleanliness.
Scan Mode Full Scan (m/z 40–300) & SIM (m/z 135)Full scan for identification; SIM for high-sensitivity quantification.
Solvent Delay 3.0 minutesProtects the MS filament from the high-concentration DCM solvent front.

Data Analysis and Fragmentation Kinetics

The identification of 1-methoxyadamantane relies on its highly predictable fragmentation pathway under 70 eV EI conditions. The molecular ion (m/z 166) is typically weak due to the rapid, thermodynamically favorable loss of the methoxy radical. The resulting adamantyl cation (m/z 135) is highly stabilized by hyperconjugation within the rigid cage structure, making it the base peak. Subsequent fragmentation involves the sequential breaking of the adamantane cage, yielding characteristic lower-mass ions at m/z 107, 93, and 79.

GCMS_Workflow N1 Sample Prep Liquid-Liquid Extraction N2 Gas Chromatography Non-Polar Capillary Column N1->N2 1 µL Splitless Injection N3 Electron Ionization (EI) 70 eV Energy N2->N3 Analyte Elution N4 Molecular Ion [M]⁺• m/z 166 N3->N4 Ionization N5 Adamantyl Cation [M-OCH₃]⁺ m/z 135 (Base Peak) N4->N5 - •OCH₃ (31 Da) N6 Lower Mass Fragments m/z 107, 93, 79 N5->N6 Ring Fragmentation

GC-MS analytical workflow and EI fragmentation pathway for 1-methoxyadamantane.

References

  • Weigel, W. K., et al. "Direct radical functionalization methods to access substituted adamantanes and diamondoids." Organic & Biomolecular Chemistry (2021). PMC9067094. URL:[Link] [1]

  • National Center for Biotechnology Information. "1-Methoxyadamantane | C11H18O | CID 584854." PubChem Database. URL:[Link][2]

  • NIST Mass Spectrometry Data Center. "1-Methoxyadamantane." NIST Chemistry WebBook, SRD 69. URL:[Link][3]

  • Shellnutt, Z. S., et al. "Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF." The Journal of Organic Chemistry (2025). DOI: 10.1021/acs.joc.4c03118. URL:[Link] [5]

Method

Application Note: 1-Methoxyadamantane as a Lipophilic Building Block in Rational Drug Design

Introduction: The "Lipophilic Bullet" Paradigm In contemporary medicinal chemistry, the adamantane scaffold is widely recognized as a "lipophilic bullet"[1]. The incorporation of this bulky, tricyclic hydrocarbon into a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Lipophilic Bullet" Paradigm

In contemporary medicinal chemistry, the adamantane scaffold is widely recognized as a "lipophilic bullet"[1]. The incorporation of this bulky, tricyclic hydrocarbon into a pharmacophore directly enhances a compound's systemic distribution, metabolic stability, and blood-brain barrier (BBB) penetration[2]. 1-Methoxyadamantane (CAS 6221-74-5) is a highly specialized derivative featuring an ether linkage at the tertiary bridgehead carbon[3]. This structural modification not only fine-tunes the lipophilicity of the parent adamantane cage but also provides a unique electronic environment that dictates its behavior in late-stage functionalization, making it an invaluable building block for drug discovery professionals[3].

Physicochemical Profiling

The position of the methoxy group profoundly impacts the physicochemical properties and reactivity of the adamantane scaffold. Because the C–O bond in 1-methoxyadamantane is located at a bridgehead position, the resulting 1-adamantyl cation exhibits exceptional stability compared to secondary derivatives. This stability heavily influences the rates of reactions involving carbocation intermediates, such as solvolysis[3].

Table 1: Physicochemical Comparison of Adamantane Derivatives

Property1-Methoxyadamantane2-MethoxyadamantaneAdamantane (Parent)
Molecular Formula C₁₁H₁₈OC₁₁H₁₈OC₁₀H₁₆
Molecular Weight 166.26 g/mol 166.26 g/mol 136.23 g/mol
CAS Number 6221-74-5N/A281-23-2
Substitution Site Tertiary (Bridgehead)SecondaryN/A
Computed LogP 2.7~3.08~2.4

Mechanistic Rationale in Pharmacokinetics

The strategic addition of 1-methoxyadamantane to a drug molecule serves two primary pharmacokinetic functions:

  • Steric Shielding: The bulky, rigid cage structure protects adjacent labile bonds (such as peptides) from proteolytic degradation, significantly extending the drug's half-life[1].

  • Membrane Permeability: By increasing the overall partition coefficient (LogP), the lipophilic building block facilitates passive diffusion across lipid bilayers, which is particularly crucial for central nervous system (CNS) targets requiring BBB penetration[2].

PK_Pathway A 1-Methoxyadamantane Conjugation B Increased Lipophilicity (↑ LogP) A->B Structural Modification C Enhanced Metabolic Stability A->C Steric Shielding D Blood-Brain Barrier (BBB) Penetration B->D Passive Diffusion C->D Extended Half-life E Target Receptor Binding (Hydrophobic Pocket) D->E CNS Availability

Pharmacokinetic enhancement via 1-methoxyadamantane conjugation.

Synthetic Workflows & Protocols

To utilize 1-methoxyadamantane effectively, researchers must either synthesize the building block from widely available precursors or functionalize it for conjugation into larger active pharmaceutical ingredients (APIs).

Protocol A: Base-Mediated Etherification of 1-Adamantanol

This protocol details the synthesis of 1-methoxyadamantane using sodium hydride (NaH) and methyl iodide (MeI)[4]. Causality & Rationale: The tertiary alcohol of 1-adamantanol is highly sterically hindered. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the alcohol to its alkoxide before the Sₙ2 attack on methyl iodide can occur efficiently.

Materials:

  • 1-Adamantanol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Methyl Iodide (MeI, 4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • System Preparation: Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet septum.

  • Base Suspension: Add THF and NaH to the flask. Cool the resulting suspension to 0 °C under a nitrogen atmosphere. Expert Insight: Cooling is critical to mitigate the exothermic nature of the subsequent deprotonation and prevent solvent boil-off[4].

  • Reagent Addition: Dissolve 1-adamantanol and MeI in THF using an addition funnel. Add this solution dropwise to the NaH suspension over 1 hour. Expert Insight: Dropwise addition controls the evolution of hydrogen gas and prevents thermal runaway.

  • Reaction Propagation: Slowly warm the reaction mixture to 23 °C and stir for 24 hours[4].

  • Quench & Workup: Carefully add water dropwise to quench any unreacted NaH. Self-Validation Step: Stir until gas evolution completely ceases, ensuring all NaH is destroyed before proceeding to extraction. Evaporate the THF in vacuo, extract the aqueous layer with diethyl ether (Et₂O), and concentrate the organic layers to yield 1-methoxyadamantane[4].

Protocol B: Photoredox-Mediated Radical Functionalization

When integrating 1-methoxyadamantane into complex scaffolds, radical functionalization is a powerful tool. Interestingly, the presence of the methoxy group alters the regioselectivity of the adamantane cage[5].

Causality & Rationale: While unsubstituted adamantane typically undergoes C–H abstraction at the tertiary bridgehead positions, 1-methoxyadamantane often reacts at the methoxy substituent itself during photoredox arylation, yielding aryl ether products[5].

Step-by-Step Procedure (Arylation):

  • Reaction Setup: Combine 1-methoxyadamantane with the desired arylating agent (e.g., a cyanoarene) and the appropriate photocatalyst in a degassed solvent.

  • Irradiation: Expose the mixture to a specific wavelength light source (e.g., blue LEDs) to excite the photocatalyst and initiate single-electron transfer (SET).

  • Radical Propagation: The generated radical species abstracts a hydrogen atom. For 1-methoxyadamantane, this predominantly occurs at the methoxy group, leading to substitution products such as 2,4,5-tricyanophenyl adamantyl ether[5].

  • Isolation: Purify the resulting functionalized pharmacophore via silica gel chromatography. Self-Validation Step: Utilize ¹H NMR to confirm the regiochemistry of the substitution, differentiating between cage functionalization and methoxy-group functionalization.

Synth_Workflow N1 1-Adamantanol + MeI N2 NaH / THF (0°C to 23°C) N1->N2 Deprotonation N3 1-Methoxyadamantane (Building Block) N2->N3 Etherification N4 Photoredox Catalysis (Radical Generation) N3->N4 C-H Abstraction N5 Functionalized Pharmacophore N4->N5 Arylation

Synthetic workflow from precursor to functionalized pharmacophore.

Conclusion

1-Methoxyadamantane is a highly versatile, lipophilic building block that imparts critical pharmacokinetic advantages to drug candidates, including enhanced metabolic stability and superior CNS penetration. By mastering its unique synthetic preparation and regioselective radical functionalization, medicinal chemists can rationally design next-generation therapeutics with optimized efficacy and safety profiles.

References

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Application

Advanced Catalytic C(sp³)–H Methoxylation of Adamantane Scaffolds: Photocatalytic and Directed Protocols

Introduction The adamantane motif is a privileged, highly lipophilic pharmacophore in medicinal chemistry, frequently utilized to enhance metabolic stability and target engagement (e.g., in the antiviral amantadine and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The adamantane motif is a privileged, highly lipophilic pharmacophore in medicinal chemistry, frequently utilized to enhance metabolic stability and target engagement (e.g., in the antiviral amantadine and the Alzheimer's therapeutic memantine). However, the unactivated nature of its C(sp³)–H bonds presents a formidable synthetic challenge for late-stage functionalization. This application note details two state-of-the-art methodologies for the catalytic methoxylation of adamantane compounds: (1) Photocatalytic Hydrogen Atom Transfer (HAT) using Decatungstate, and (2) Copper-Catalyzed Directed C–H Methoxylation.

Mechanistic Insights and Causality

As a Senior Application Scientist, it is critical to understand that successful C–H functionalization relies on overriding the high bond dissociation energies (BDEs) of unactivated alkanes through precise catalytic intervention.

Pathway A: Photocatalytic HAT via Decatungstate (TBADT) Tetrabutylammonium decatungstate (TBADT, (nBu4​N)4​[W10​O32​] ) has emerged as a premier direct HAT photocatalyst[1]. Upon irradiation with near-UV or visible light (365–390 nm), TBADT is excited to a highly reactive triplet state ( wO∗ ). This excited state possesses sufficient energy to abstract a hydrogen atom directly from the adamantane core. Due to polar and steric effects in the HAT transition state, the catalyst preferentially targets the sterically accessible but electronically stabilized tertiary methine C–H bonds over secondary methylene sites[2].

The resulting adamantyl radical ( R∙ ) is then subjected to Single Electron Transfer (SET) oxidation—often mediated by a copper co-catalyst or an exogenous oxidant—to generate an adamantyl carbocation. Subsequent nucleophilic trapping by the methanol solvent yields the methoxylated product. Causality Check: This pathway is completely self-validating; the absence of light or the HAT catalyst completely halts the reaction, confirming the radical-mediated causality.

Pathway B: Copper-Catalyzed Directed C–H Methoxylation When site-selectivity cannot be governed by inherent steric or electronic biases, directing groups (DGs) are employed. For adamantane derivatives bearing amides or bidentate DGs (such as 8-aminoquinoline or picolinamide), Copper(II) catalysis enables precise spatial control[3]. The Cu(II) center coordinates to the directing group, bringing the metal into close proximity with a specific C(sp³)–H bond (often the secondary methylene bridge). A concerted metalation-deprotonation (CMD) event cleaves the C–H bond, forming a rigid organocopper intermediate[4]. In the presence of methanol and an oxidant (such as PhI(OAc)2​ ), reductive elimination from a high-valent Cu(III)-methoxy species delivers the targeted methoxylated adamantane.

Visualization of the Photocatalytic Workflow

G TBADT TBADT Catalyst (Ground State) Excited [TBADT]* (Excited State) TBADT->Excited hν (390 nm) Excited->TBADT Relaxation/SET Radical Adamantyl Radical (R•) Excited->Radical HAT Adamantane Adamantane (R-H) Adamantane->Radical -H• Carbocation Adamantyl Cation (R+) Radical->Carbocation SET Oxidation Product Methoxylated Product (R-OMe) Carbocation->Product Nucleophilic Attack MeOH Methanol (Nucleophile) MeOH->Product +OMe

Decatungstate (TBADT) photocatalytic cycle for the C(sp3)–H methoxylation of adamantane.

Experimental Protocols
Protocol 1: TBADT-Catalyzed Photochemical Methoxylation of Unactivated Adamantane

Objective: Direct C–H methoxylation of the adamantane tertiary methine position. Reagents: Adamantane (1.0 equiv), TBADT (2-5 mol%), Copper(II) triflate ( Cu(OTf)2​ , 10 mol%), Selectfluor (1.5 equiv, as terminal oxidant), anhydrous Methanol (0.1 M).

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add adamantane (1.0 mmol), TBADT (0.02 mmol), Cu(OTf)2​ (0.1 mmol), and Selectfluor (1.5 mmol).

  • Solvent Addition: Evacuate and backfill the tube with dry Nitrogen ( N2​ ) three times. Add 10 mL of anhydrous, degassed methanol via syringe.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 390 nm LEDs. Ensure a cooling fan is active to maintain the reaction temperature at 25 °C.

  • Reaction: Stir vigorously under irradiation for 16–24 hours. Monitor the conversion via GC-MS.

  • Workup: Quench the reaction by turning off the light source and adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 1-methoxyadamantane.

Self-Validation Check: Run a parallel control experiment in the dark. Zero conversion confirms the absolute necessity of the photo-excited wO∗ state for HAT, validating the radical-mediated mechanism.

Protocol 2: Copper-Catalyzed Directed C–H Methoxylation of Adamantane Amides

Objective: Regioselective methoxylation of the secondary methylene bridge using a bidentate directing group. Reagents: N-(quinolin-8-yl)adamantane-1-carboxamide (1.0 equiv), Cu(OAc)2​ (20 mol%), PhI(OAc)2​ (2.0 equiv), anhydrous Methanol (0.2 M).

Step-by-Step Procedure:

  • Preparation: To a 20 mL reaction vial, add the adamantane amide substrate (0.5 mmol), Cu(OAc)2​ (0.1 mmol), and PhI(OAc)2​ (1.0 mmol).

  • Solvent Addition: Add 2.5 mL of anhydrous methanol. Seal the vial tightly with a PTFE-lined cap.

  • Heating: Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove precipitated copper salts.

  • Purification: Concentrate the filtrate in vacuo and purify via column chromatography to yield the methylene-methoxylated adamantane derivative.

Self-Validation Check: Analyze the product via 2D NMR (HMBC/HSQC). The regioselectivity must exclusively map to the γ -position relative to the amide carbonyl, dictated by the rigid geometry of the 5,5-bicyclic metallacycle intermediate.

Quantitative Data Presentation: Comparative Analysis
ParameterProtocol 1: TBADT PhotocatalysisProtocol 2: Cu-Directed Catalysis
Catalyst System TBADT (Photocatalyst) + Cu(II)Cu(OAc)₂ (Transition Metal)
Activation Mode Direct Hydrogen Atom Transfer (HAT)Directed Metalation-Deprotonation
Regioselectivity Tertiary C(sp³)–H (Methine)Secondary C(sp³)–H (Methylene, γ -position)
Oxidant / Energy Selectfluor / 390 nm LightPhI(OAc)₂ / Thermal (80 °C)
Substrate Scope Unactivated, native adamantanesRequires bidentate directing group
Typical Yield 55% – 75%60% – 85%
References
  • Title: Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Photoredox-Catalyzed C–H Functionalization Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: Synthesis and Validation of 1-Methoxyadamantane Analytical Reference Standards

Introduction and Scope 1-Methoxyadamantane (C₁₁H₁₈O) is a highly stable, non-polar diamondoid ether. In analytical chemistry, it is frequently utilized as a robust internal standard for quantitative NMR and GC-MS analyse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

1-Methoxyadamantane (C₁₁H₁₈O) is a highly stable, non-polar diamondoid ether. In analytical chemistry, it is frequently utilized as a robust internal standard for quantitative NMR and GC-MS analyses, particularly in the study of arene reductions and complex hydrocarbon mixtures (1)[1]. Furthermore, it serves as a critical intermediate in the radical functionalization of diamondoids, enabling the synthesis of complex pharmaceutical derivatives and biologically active targets (2)[2]. This application note details the mechanistic rationale, step-by-step synthesis, and closed-loop analytical validation required to prepare >99.5% pure 1-methoxyadamantane reference standards.

Mechanistic Principles: The Causality of Bridgehead Solvolysis

The synthesis of 1-methoxyadamantane from 1-bromoadamantane relies on a fundamental principle of physical organic chemistry: bridgehead carbons cannot undergo Sₙ2 nucleophilic substitution . The rigid, cage-like structure of the adamantane skeleton physically blocks backside attack, preventing the Walden inversion required for an Sₙ2 pathway.

Consequently, the reaction must be forced through an Sₙ1 mechanism. However, the resulting 1-adamantyl carbocation is non-planar and highly strained. To thermodynamically drive the cleavage of the strong C–Br bond, a halophilic Lewis acid—specifically silver oxide (Ag₂O)—is introduced (3)[3]. The precipitation of highly insoluble silver bromide (AgBr) acts as the thermodynamic sink that pulls the equilibrium forward, allowing the transient carbocation to be rapidly trapped by the methanol nucleophile.

Reaction Workflow

G A 1-Bromoadamantane B Ag2O / Dry MeOH A->B C 1-Adamantyl Cation B->C -AgBr D Crude Ether C->D +MeOH E Vacuum Distillation D->E F Reference Standard E->F >99.5%

Workflow for the synthesis and purification of 1-methoxyadamantane reference standards.

Experimental Protocol: Silver-Promoted Methanolysis

Self-Validating Design: This protocol is designed as a closed-loop system. The rigorous exclusion of water ensures that the only available nucleophile is methanol. If moisture is present, the system will "report" this failure during analytical validation via the appearance of 1-adamantanol (detectable by a broad -OH stretch in IR or a distinct retention time shift in GC).

Step 1: Solvent Preparation

  • Reflux 150 mL of methanol over magnesium turnings and iodine, followed by fractional distillation.

  • Causality: Methanol must be strictly anhydrous. Even trace amounts of water will outcompete methanol for the highly reactive 1-adamantyl carbocation, drastically reducing the yield by forming 1-adamantanol as a byproduct.

Step 2: Reaction Assembly

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, combine 15.0 g (0.070 mol) of 1-bromoadamantane, 150 mL of the anhydrous methanol, and 15.0 g of silver oxide (Ag₂O) (3)[3].

  • Causality: The argon atmosphere prevents atmospheric moisture from entering the system during the extended reflux period, preserving the integrity of the Sₙ1 trapping mechanism.

Step 3: Reflux and Kinetic Monitoring

  • Heat the suspension to reflux (~65 °C) for 24 hours.

  • Causality: The Sₙ1 ionization at a bridgehead position is kinetically slow despite the silver promotion. Extended thermal energy is required to ensure complete conversion.

Step 4: Workup and Halide Scavenging

  • Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the precipitated AgBr and unreacted Ag₂O.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 35 °C) (1)[1] to remove the bulk methanol.

  • Partition the resulting residue between diethyl ether (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 5: Purification

  • Isolate the target ether via vacuum distillation. 1-Methoxyadamantane distills as a clear liquid at 90–92 °C at 5 mm Hg (4)[4]. Alternatively, silica gel column chromatography using petroleum ether can be employed to separate the highly non-polar ether from trace impurities.

Analytical Validation & Quality Control

To certify the synthesized batch as an analytical reference standard (>99.5% purity), the material must pass the following multi-modal validation. The table below summarizes the critical quantitative parameters required for certification:

ParameterTarget ValueAnalytical Significance
Molecular Formula C₁₁H₁₈ODefines elemental composition
Exact Mass 166.1357 DaTarget for High-Resolution Mass Spectrometry (HRMS) (5)[5]
Boiling Point 90–92 °C (at 5 mm Hg)Confirms thermodynamic properties and distillation cut (4)[4]
GC-MS Base Peak m/z 109Primary quantifier ion (loss of methoxy radical to form stable adamantyl cation) (4)[4]
Kovats Retention Index 1178Chromatographic identity confirmation on standard non-polar stationary phases (5)[5]

Self-Validation Checkpoint: The GC-MS spectrum must show a molecular ion peak at m/z 166 and a dominant base peak at m/z 109 (5)[5]. The ¹H NMR spectrum must display a sharp, integrated singlet at ~3.2 ppm corresponding to the three methoxy protons, perfectly integrating against the 15 protons of the adamantyl cage. Any deviation in these ratios, or the presence of a broad resonance >4.0 ppm (indicating unreacted alcohol/water), invalidates the batch and mandates re-purification.

References

  • Source: academia.
  • Source: oregonstate.
  • Source: nih.
  • Source: nih.
  • Source: acs.

Sources

Application

Advanced Handling, Storage, and Application Protocols for 1-Methoxyadamantane

Executive Summary 1-Methoxyadamantane (CAS: 6221-74-5) is a structurally unique tricyclic ether utilized extensively as a lipophilic building block in medicinal chemistry, supramolecular recognition, and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxyadamantane (CAS: 6221-74-5) is a structurally unique tricyclic ether utilized extensively as a lipophilic building block in medicinal chemistry, supramolecular recognition, and materials science[1]. The attachment of the methoxy group at the tertiary bridgehead carbon imparts distinct physicochemical properties, including enhanced metabolic stability, structural rigidity, and specific reactivity profiles governed by the stability of the 1-adamantyl carbocation[1]. This application note provides a comprehensive, causality-driven guide to the handling, storage, and experimental utilization of 1-methoxyadamantane, ensuring scientific rigor, safety, and reproducibility for drug development professionals.

Physicochemical Properties & Mechanistic Insights

Understanding the physical properties of 1-methoxyadamantane is critical for designing robust handling protocols. The bridgehead position of the methoxy group sterically hinders standard SN​2 nucleophilic attacks, while the inherent stability of the 1-adamantyl cation facilitates specific SN​1 and oxidative functionalization pathways[1].

Table 1: Physicochemical Properties & Handling Implications

PropertyValueCausality / Implication for Handling
CAS Number 6221-74-5Unique identifier for procurement and Safety Data Sheet (SDS) tracking[2].
Molecular Formula C11​H18​O Highly lipophilic structure; dictates the use of organic solvents for dissolution[3].
Molecular Weight 166.26 g/mol Essential for precise molarity calculations in assay and reagent preparation[3].
Boiling Point ~493.56 K (220.4 °C)Moderate volatility; requires sealed containers to prevent gradual evaporative loss over time[4].
logP (Octanol/Water) ~2.6 - 2.7High lipophilicity; necessitates the use of non-polar or moderately polar solvents (e.g., chloroform, methanol)[1].
Reactivity Profile Bridgehead EtherResistant to SN​2 ; susceptible to oxidative cleavage or acid-catalyzed SN​1 reactions[1].

Standard Operating Procedure: Handling & Validation

Handling 1-methoxyadamantane requires a self-validating approach to ensure personnel safety and sample integrity. Although not acutely toxic, its nature as an organic ether necessitates precautions against inhalation and potential peroxide formation.

Risk Assessment & PPE
  • Hazards : Potential respiratory and dermal irritant; organic ether.

  • PPE : Nitrile gloves (double-gloving recommended during transfer), safety goggles, and a flame-retardant lab coat.

  • Environment : All open-container manipulations must occur within a certified Class II fume hood to mitigate inhalation risks.

Step-by-Step Handling Methodology
  • Pre-Weighing Preparation : Tare a clean, dry, amber glass vial with a PTFE-lined cap on an analytical balance (0.1 mg precision).

    • Causality: Amber glass mitigates photolytic degradation, while PTFE prevents the organic solvent from extracting plasticizers from the cap, which would contaminate the sample.

  • Transfer : Using a static-free stainless steel spatula, transfer the required mass of 1-methoxyadamantane into the vial.

    • Causality: Static-free tools prevent aerosolization or electrostatic loss of the crystalline/powdered material, ensuring precise dosing.

  • Mass Balance Validation (Self-Validating Step) : Record the gross weight. The difference between the gross weight and the tare weight must exactly equal the dispensed mass. If the mass balance deviates by >0.5%, halt the protocol and inspect the transfer pathway for static loss.

  • Dissolution : Add the appropriate anhydrous solvent (e.g., anhydrous chloroform or methanol) using a positive-displacement pipette.

    • Causality: Anhydrous solvents prevent moisture-induced micro-emulsions, ensuring a perfectly homogeneous stock solution for quantitative downstream applications.

  • Homogenization : Vortex the solution for 30 seconds, followed by a 1-minute sonication bath. Visually inspect for complete dissolution against a dark background.

HandlingWorkflow A Risk Assessment & PPE Verification B Weighing in Class II Fume Hood A->B C Closed-System Solvent Transfer B->C D Mass Balance & Purity Check C->D E Inert Storage (Argon/N2 at 2-8°C) D->E

Workflow for the safe handling and self-validation of 1-methoxyadamantane.

Storage Protocols & Stability Management

The structural rigidity of the adamantane cage provides baseline stability, but the ether linkage requires specific environmental controls to prevent long-term degradation.

Environmental Controls
  • Temperature : Store at 2–8 °C (refrigerated)[5].

    • Causality: Lower temperatures reduce the kinetic energy available for auto-oxidation or volatilization, preserving the integrity of the ether linkage.

  • Atmosphere : Backfill the storage container with inert gas (Argon or high-purity N2​ ) before sealing.

    • Causality: Displacing oxygen prevents the formation of ether peroxides and inhibits oxidative functionalization, which can occur at the methyl group under radical conditions[6].

  • Light : Store in actinic (amber) glass or opaque secondary containers.

    • Causality: UV light can initiate radical formation, leading to homolytic cleavage of the C-O bond.

Degradation Monitoring (Self-Validating System)

Establish a routine validation schedule to ensure the compound has not degraded during storage. Every 6 months, analyze an aliquot of the stock solution via 1H NMR.

  • Expected 1H NMR (500 MHz, CDCl3​ ) : Validate purity by confirming the characteristic methoxy singlet at δ 3.20 ppm (3H) and the adamantane cage protons at δ 2.12 (s, 3H), 1.71 (s, 6H), 1.62 (d, 3H, J = 12.2 Hz), and 1.57 (d, 3H, J = 12.2 Hz)[7].

  • Deviation Action : The appearance of new downfield peaks or the loss of the methoxy singlet indicates oxidative degradation or acidic cleavage, necessitating the immediate disposal of the batch.

ReactivityPathway Methoxy 1-Methoxyadamantane (Stable Bridgehead) Oxidation Oxidative Functionalization Methoxy->Oxidation CAN / NO3• Cation 1-Adamantyl Cation (Highly Stable) Methoxy->Cation Acidic Cleavage Degradation Thermal/Photolytic Degradation Methoxy->Degradation UV / O2 Exposure SN1 SN1 Substitution Products Cation->SN1 Nucleophilic Attack

Chemical reactivity and degradation pathways of 1-methoxyadamantane.

Application Protocol: Oxidative Functionalization

1-Methoxyadamantane is frequently used as a substrate to study radical cation chemistry and oxidative functionalization. The following protocol details its reaction with the nitrate radical ( NO3∙​ ), generated via cerium(IV) ammonium nitrate (CAN) photolysis[6].

Experimental Setup & Methodology
  • Reagent Preparation : In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 1.0 mmol of 1-methoxyadamantane in 10 mL of anhydrous acetonitrile.

  • Oxidant Addition : Add 2.0 mmol of cerium(IV) ammonium nitrate (CAN).

    • Causality: CAN acts as the source of the nitrate radical upon irradiation, which selectively abstracts hydrogen or initiates electron transfer[6].

  • Photolysis : Irradiate the mixture using a medium-pressure mercury lamp at room temperature for 4 hours.

    • Causality: Photolysis of CAN generates the highly reactive NO3∙​ radical. Unlike the parent adamantane which undergoes bridgehead attack, 1-methoxyadamantane uniquely deprotonates from the methyl group due to the specific structure of its radical cation[6].

  • Quenching & Extraction : Quench the reaction with 10 mL of saturated aqueous NaHCO3​ to neutralize any generated acid. Extract the aqueous layer with dichloromethane ( 3×10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Validation : Confirm the structure of the functionalized products (ethers resulting from methyl group attack) via GC-MS and NMR to validate the success of the oxidative pathway[6].

References

  • Title : 1-Methoxyadamantane | C11H18O | CID 584854 Source : PubChem - NIH URL :[Link]

  • Title : Chemical Properties of 1-Methoxyadamantane (CAS 6221-74-5) Source : Cheméo URL : [Link]

  • Title : Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution Source : The Journal of Organic Chemistry - ACS Publications URL : [Link]

  • Title : Rearrangement of 1-Noradamantyl and 1-Adamantylcarbene to Bridgehead Alkenes: Lifetimes of Two Bridgehead Carbenes in Solution Source : The Journal of Physical Chemistry A - ACS Publications URL : [Link]

  • Title : Cas 768-95-6,1-Adamantanol Source : LookChem URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methoxyadamantane

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of 1-methoxyadamantane. The protocols and expl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) to optimize the synthesis of 1-methoxyadamantane. The protocols and explanations herein are designed to enhance yield and purity by addressing common experimental challenges.

Introduction

1-Methoxyadamantane is a key building block in medicinal chemistry and materials science, valued for its rigid, lipophilic adamantane core. While several synthetic routes exist, achieving high yields can be challenging due to the unique reactivity of the adamantane cage. This guide focuses on the most common and effective methods, providing scientifically grounded solutions to practical problems encountered in the laboratory.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-methoxyadamantane, primarily focusing on the Williamson ether synthesis and related methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-methoxyadamantane?

A1: The most prevalent methods start from either 1-adamantanol or 1-bromoadamantane.

  • From 1-Adamantanol:

    • Williamson Ether Synthesis: This involves the deprotonation of 1-adamantanol to form the more nucleophilic adamantoxide, followed by reaction with a methylating agent (e.g., methyl iodide).[1] This is a classic SN2 reaction.[2]

    • Catalytic Intermolecular Dehydration: This method involves reacting 1-adamantanol with methanol in the presence of a catalyst, such as a copper compound, to facilitate the formation of the ether linkage.[3][4]

  • From 1-Bromoadamantane:

    • Methanolysis: This reaction involves the direct reaction of 1-bromoadamantane with methanol.[5] Due to the tertiary nature of the adamantyl carbocation, this reaction proceeds via an SN1 mechanism.

Q2: I am getting a low yield in my Williamson ether synthesis of 1-methoxyadamantane from 1-adamantanol. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Deprotonation: 1-Adamantanol requires a strong base for complete deprotonation to the adamantoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material. Sodium hydride (NaH) is a common and effective choice.[6]

  • Competing Elimination (E2) Reaction: Although less common with a methylating agent, if a bulkier alkyl halide were used, the strongly basic alkoxide could promote an elimination reaction.[7]

  • Reaction Time and Temperature: The reaction may not have proceeded to completion. SN2 reactions can be slow, and ensuring sufficient reaction time (often several hours) and appropriate temperature is crucial.[2] Some Williamson syntheses require refluxing for 1-8 hours at 50-100 °C to achieve good yields.[2]

  • Solvent Choice: The use of protic solvents can solvate the alkoxide, reducing its nucleophilicity. Aprotic polar solvents like THF, DMF, or DMSO are generally preferred for SN2 reactions.[2][8]

  • Purity of Reagents: Moisture in the reagents or solvent can quench the strong base (e.g., NaH) and the alkoxide, leading to lower yields. Using anhydrous solvents and fresh reagents is critical.

Q3: When synthesizing 1-methoxyadamantane from 1-bromoadamantane and methanol, what side products should I be aware of?

A3: The primary side product of concern is the elimination product, 1-adamantene, which is highly unstable and will likely polymerize or react further under the reaction conditions. The formation of this byproduct is favored by higher temperatures and the presence of a strong, non-nucleophilic base. However, in a simple methanolysis, the main challenge is often ensuring the reaction goes to completion.

Q4: How can I effectively purify the crude 1-methoxyadamantane?

A4: Purification of adamantane derivatives is typically achieved through column chromatography or recrystallization.[9]

  • Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is effective for separating 1-methoxyadamantane from more polar impurities like unreacted 1-adamantanol.[10]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent can be a highly effective purification method.[9]

Part 2: Detailed Experimental Protocols & Data

Protocol 1: High-Yield Synthesis of 1-Methoxyadamantane via Williamson Ether Synthesis

This protocol is optimized for the synthesis of 1-methoxyadamantane from 1-adamantanol.

Workflow Diagram:

Williamson_Synthesis cluster_prep Alkoxide Formation cluster_reaction S_N2 Reaction cluster_workup Work-up & Purification Adamantanol 1-Adamantanol Adamantoxide Sodium 1-Adamantoxide Adamantanol->Adamantoxide Deprotonation NaH NaH NaH->Adamantoxide THF Anhydrous THF THF->Adamantoxide Product 1-Methoxyadamantane Adamantoxide->Product Nucleophilic Attack MeI Methyl Iodide MeI->Product Quench Quench with H2O Product->Quench Extract Extract with Ether Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure 1-Methoxyadamantane Purify->Final_Product

Caption: Workflow for the Williamson ether synthesis of 1-methoxyadamantane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
1-Adamantanol152.245.00 g1.0
Sodium Hydride (60% in oil)24.001.58 g1.2
Methyl Iodide141.942.9 mL1.5
Anhydrous Tetrahydrofuran (THF)-100 mL-
Diethyl Ether-As needed-
Saturated NH₄Cl (aq)-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) to a dry three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask to create a suspension.

  • Alkoxide Formation: In a separate flask, dissolve 1-adamantanol (1.0 eq) in 50 mL of anhydrous THF. Slowly add this solution to the NaH suspension at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will evolve.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-adamantanol spot.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-methoxyadamantane.

Part 3: Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.

Mechanism 1: Williamson Ether Synthesis (SN2)

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

  • Deprotonation: A strong base, such as sodium hydride, removes the acidic proton from 1-adamantanol to form a potent nucleophile, the sodium 1-adamantoxide.

  • Nucleophilic Attack: The adamantoxide ion then attacks the electrophilic carbon of the methylating agent (e.g., methyl iodide) in a backside attack, displacing the iodide leaving group. This concerted step results in the formation of the ether linkage and inversion of stereochemistry if the electrophilic carbon were chiral.[1]

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack AdOH 1-Adamantanol (Ad-OH) AdONa Sodium 1-Adamantoxide (Ad-O⁻Na⁺) AdOH->AdONa + NaH NaH NaH->AdONa H2 H₂ (gas) AdONa_nuc Ad-O⁻ TransitionState [Ad-O···CH₃···I]⁻ (Transition State) AdONa_nuc->TransitionState MeI CH₃-I MeI->TransitionState Product 1-Methoxyadamantane (Ad-O-CH₃) TransitionState->Product Iodide I⁻ TransitionState->Iodide +

Caption: SN2 mechanism for the Williamson ether synthesis of 1-methoxyadamantane.

Mechanism 2: Methanolysis of 1-Bromoadamantane (SN1)

The reaction of 1-bromoadamantane with methanol follows a unimolecular nucleophilic substitution (SN1) pathway.

  • Formation of a Carbocation: The carbon-bromine bond in 1-bromoadamantane spontaneously breaks, forming a stable tertiary adamantyl carbocation and a bromide ion. This is the rate-determining step.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile and attacks the positively charged carbocation.

  • Deprotonation: A final deprotonation step, often by another molecule of methanol acting as a base, yields the final product, 1-methoxyadamantane.

This pathway is favored due to the high stability of the tertiary bridgehead carbocation of the adamantane structure.

References

  • Khusnutdinov, R., Bayguzina, A. R., et al. (2014). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. Arkivoc, 2014(iv), 342-349. [Link]

  • Khusnutdinov, R. I., et al. (2014). Synthesis of 1-adamantyl alkyl ethers by intermolecular dehydration of 1-adamantanol with alcohols catalyzed by copper compounds. Semantic Scholar. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. 1-Bromoadamantane. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methoxyadamantane Crystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and crystallographic challenges associated with the purification of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and crystallographic challenges associated with the purification of 1-methoxyadamantane.

The Core Challenge: Symmetry Breaking and Phase Separation

Adamantane derivatives are a cornerstone of modern drug development due to their lipophilicity and rigidity. Pure adamantane possesses perfect Td​ symmetry, allowing it to pack into a highly dense crystal lattice with an exceptionally high melting point (~270 °C).

However, synthesizing 1-methoxyadamantane—typically via the reductive dehalogenation of 1,3-dibromoadamantane with sodium methoxide[1] or the etherification of 1-bromoadamantane using methanol and silver oxide [2]—fundamentally breaks this symmetry. The introduction of a freely rotating, sterically demanding methoxy group at the bridgehead position destroys the lattice packing efficiency[3]. Consequently, 1-methoxyadamantane exhibits a drastically lowered melting point (often handled as a viscous liquid or low-melting solid that boils at 90–92 °C at 5 mm Hg) [1]. This disparity between the low-melting product and its high-melting impurities is the root cause of most crystallization failures.

Impurity Profiling & Physicochemical Causality

To troubleshoot effectively, we must first understand the thermodynamic behavior of the target molecule versus its common contaminants.

CompoundMelting PointCrystallization & Phase BehaviorCausality / Structural Rationale
1-Methoxyadamantane Low (Often liquid at RT)Prone to oiling out (LLPS); requires sub-ambient temperatures.Loss of Td​ symmetry; lacks H-bond donors; steric bulk of the methoxy group disrupts lattice packing [3].
1-Adamantanol ~288 °CHighly crystalline; precipitates easily from non-polar solvents.Strong intermolecular hydrogen bonding network stabilizes a highly robust crystal lattice.
1-Bromoadamantane ~118 °CCo-crystallizes; requires fractional separation or precise cooling.Halogen bonding and moderate symmetry allow stable lattice formation.
Adamantane ~270 °CHighly crystalline; sublimes easily.Perfect Td​ symmetry allows extremely efficient, dense packing in the solid state[1].

Troubleshooting FAQs

Q: During sub-ambient crystallization in methanol/water, my 1-methoxyadamantane forms a cloudy emulsion ("oils out") instead of crystallizing. How do I fix this? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solute's concentration exceeds its solubility at a temperature above its depressed melting point in that specific solvent system. Because 1-methoxyadamantane inherently has a low melting point, residual impurities (like unreacted 1-bromoadamantane) further depress its melting point via colligative properties. Solution: You must bypass the nucleation energy barrier before the system reaches the LLPS boundary. Do this by depleting impurities first, cooling the solution extremely slowly (0.1 °C/min), and introducing a seed crystal of pure 1-methoxyadamantane just above the cloud point.

Q: My NMR shows significant 1-adamantanol contamination in my 1-methoxyadamantane crystals. Why can't I wash it out? A: 1-Adamantanol is a powerful hydrogen-bond donor and acceptor, forming a robust crystal lattice. If it co-precipitates during your ether crystallization, it becomes entrapped within the crystal matrix. Because 1-methoxyadamantane is highly lipophilic and lacks H-bond donors, the two have vastly different solubility profiles. Solution: Utilize "Reverse Crystallization." Dissolve the crude mixture in cold, anhydrous pentane. The 1-adamantanol will quantitatively crash out due to its insolubility in cold alkanes, while the lipophilic 1-methoxyadamantane remains in the filtrate.

Q: Should I abandon crystallization and just distill my 1-methoxyadamantane? A: It depends on your impurity profile. Because 1-methoxyadamantane boils at 90–92 °C at 5 mm Hg [1], vacuum distillation is an excellent alternative for removing high-melting impurities like 1-adamantanol. However, if your crude contains significant amounts of unreacted 1-bromoadamantane, their boiling points are too similar for simple distillation. In that scenario, the sub-ambient crystallization protocol detailed below is the superior choice for achieving >99% purity.

Process Workflow

G Crude Crude 1-Methoxyadamantane (Contains 1-Adamantanol & Adamantane) Dissolve Dissolve in Pentane/Hexane (Room Temp) Crude->Dissolve Cool1 Cool to 0°C (Reverse Crystallization) Dissolve->Cool1 Filter1 Filtration Cool1->Filter1 Impurity Solid Impurities (1-Adamantanol, Adamantane) Filter1->Impurity Retentate Filtrate Filtrate (Enriched 1-Methoxyadamantane) Filter1->Filtrate Filtrate Concentrate Concentrate & Solvent Exchange (Methanol/Water) Filtrate->Concentrate Cool2 Sub-Ambient Cooling (-20°C) with Seeding Concentrate->Cool2 Pure Pure 1-Methoxyadamantane Crystals Cool2->Pure

Workflow for the purification of 1-methoxyadamantane via reverse crystallization.

Standard Operating Procedure: Two-Stage Purification

This protocol utilizes a self-validating thermodynamic approach to isolate the product without inducing LLPS.

Phase 1: Reverse Crystallization (Impurity Depletion)
  • Dissolution: Suspend 10 g of crude 1-methoxyadamantane (typically a viscous oil) in 50 mL of anhydrous pentane at 25 °C.

  • Equilibration: Stir vigorously for 15 minutes. Self-Validation: The solution will appear turbid as the highly crystalline, hydrogen-bonded 1-adamantanol and non-polar adamantane refuse to fully dissolve in the alkane.

  • Thermal Shock: Transfer the flask to an ice-water bath (0 °C) and stir for 1 hour. This maximizes the precipitation of the impurity lattices.

  • Isolation: Filter the cold suspension through a medium-porosity sintered glass funnel. Wash the retentate with 10 mL of ice-cold pentane.

  • Concentration: Evaporate the filtrate under reduced pressure (maximum bath temperature 30 °C to prevent volatilization of the product) to yield a purified oil.

Phase 2: Sub-Ambient Crystallization (Product Isolation)
  • Solvent Exchange: Dissolve the enriched oil in 20 mL of HPLC-grade methanol.

  • Anti-Solvent Titration: While stirring at 30 °C, add deionized water dropwise until the solution exhibits a persistent faint turbidity (the cloud point).

  • Clarification: Add methanol dropwise (usually 1–2 drops) until the solution just becomes crystal clear again. Self-Validation: This optical shift confirms the system is resting exactly at the saturation limit.

  • Controlled Cooling: Transfer the flask to a programmable chiller. Cool at a strict rate of 0.1 °C/min down to -20 °C. Rapid cooling will cause the ether to oil out.

  • Seeding: At 0 °C, add a microscopic seed crystal of pure 1-methoxyadamantane to induce heterogeneous nucleation and bypass the LLPS boundary.

  • Harvesting: Rapidly filter the resulting crystals through a pre-chilled funnel and dry under high vacuum at 0 °C.

References

  • Title: Reductive dehalogenation of 1,3-dibromoadamantane by sodium methoxide in methanol | Source: academia.edu | URL: 1

  • Title: Hydrogen Abstraction From 1-Substituted Adamantanes | Source: oregonstate.edu | URL: 2

  • Title: A Comparative Guide to 1-Methoxyadamantane and 2-Methoxyadamantane for Researchers | Source: benchchem.com | URL: 3

Sources

Troubleshooting

Technical Support Center: Overcoming 1-Methoxyadamantane Aqueous Solubility Issues

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Troubleshooting poor aqueous solubility, aggregation, and precipitation of 1-methoxyadamantane in biological assays and formulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Troubleshooting poor aqueous solubility, aggregation, and precipitation of 1-methoxyadamantane in biological assays and formulations.

Fundamental Physicochemical Constraints (FAQ)

Q: Why is 1-methoxyadamantane so difficult to dissolve in standard aqueous buffers? A: The solubility profile of 1-methoxyadamantane is dictated by its highly lipophilic tricyclic hydrocarbon cage. While the methoxy group at the bridgehead (1-position) introduces a slight dipole and a hydrogen-bond acceptor, it is insufficient to overcome the massive hydrophobic penalty of the adamantane skeleton[1]. When introduced to water, the water molecules must form a highly ordered clathrate-like structure around the adamantane cage, which is entropically unfavorable. Consequently, the molecules self-associate to minimize surface area contact with water, leading to rapid aggregation and precipitation.

Table 1: Comparative Physicochemical Properties Influencing Solubility

PropertyAdamantane1-Methoxyadamantaneβ-Cyclodextrin (Host)
Molecular Weight 136.24 g/mol 166.26 g/mol [1]1135.0 g/mol
LogP (Octanol/Water) ~4.24~2.70 (Computed)[1]N/A (Highly Hydrophilic)
Aqueous Solubility (25°C) InsolubleVery Poor (< 1 mg/mL)18.5 g/L[2]
H-Bond Donors/Acceptors 0 / 00 / 121 / 35

Troubleshooting Co-Solvent Systems

Q: I am using DMSO as a co-solvent to dissolve 1-methoxyadamantane, but it precipitates immediately upon dilution into my assay buffer (pH 7.4). How do I prevent this? A: This is a classic "solvent shift" (or "ouzo") effect. When a highly concentrated DMSO stock of a lipophilic compound is rapidly diluted into an aqueous phase, the DMSO diffuses into the water faster than the 1-methoxyadamantane can disperse. This creates localized zones of supersaturation, causing the hydrophobic adamantane molecules to nucleate and precipitate.

Causality & Solution: To prevent nucleation, you must lower the thermodynamic barrier to solvation in the aqueous phase before the DMSO diffuses away. This is achieved by utilizing a step-wise dilution method to prevent localized supersaturation, or by introducing a surfactant (e.g., Tween-80) into the receiving buffer to form micelles that can immediately sequester the adamantane cage.

Protocol 1: Step-Wise Co-Solvent Dilution (Self-Validating)

Objective: Achieve a final concentration of 100 µM 1-methoxyadamantane in < 2% DMSO without precipitation.

  • Stock Preparation: Dissolve 1-methoxyadamantane in 100% anhydrous DMSO to create a 10 mM stock. (Causality: Anhydrous DMSO prevents premature water-induced aggregation inside the stock vial).

  • Intermediate Dilution: Pre-warm the DMSO stock and a 50% DMSO/50% Buffer solution to 37°C. Dilute the 10 mM stock 1:10 into the 50% DMSO solution (yields 1 mM).

  • Dropwise Aqueous Integration: Place your final assay buffer on a magnetic stirrer at high speed (800 rpm). Add the 1 mM intermediate stock dropwise (1 drop per 5 seconds) into the vortex center until the final 100 µM concentration is reached.

  • Validation Step: Measure the optical density of the final solution at 600 nm (OD600). An OD600 > 0.05 indicates the presence of colloidal aggregates. If OD600 < 0.05, true solvation (or a stable nano-dispersion) has been achieved.

The Gold Standard: Host-Guest Complexation

Q: Co-solvents are interfering with my cell-based assays. What is the most effective, solvent-free method for solubilizing 1-methoxyadamantane? A: The most reliable method is forming an inclusion complex with β-cyclodextrin (β-CD) or its more water-soluble derivative, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Causality: The adamantane moiety is an almost perfect geometric size-match for the hydrophobic inner cavity of β-CD[3]. When 1-methoxyadamantane enters the cavity, it displaces high-enthalpy water molecules, driving a thermodynamically favorable host-guest complexation with binding constants (Ka) often exceeding 10⁴ M⁻¹[2][4]. The methoxy group, being slightly polar, typically orients toward the wider rim of the cyclodextrin torus to interact with the bulk aqueous phase, while the lipophilic cage is shielded[3].

G A 1-Methoxyadamantane (Highly Lipophilic Guest) C Aqueous Co-Solvent Mixture (e.g., 5% DMSO in Buffer) A->C B HP-β-Cyclodextrin (Hydrophilic Host) B->C D Thermodynamic Equilibration (Stirring at 37°C, 24h) C->D Kinetics E Host-Guest Inclusion Complex (Water Soluble) D->E Ka > 10^4 M^-1 F Lyophilization (Stable Solid State) E->F

Caption: Thermodynamic workflow for 1-methoxyadamantane and HP-β-cyclodextrin inclusion complexation.

Protocol 2: Preparation of HP-β-CD / 1-Methoxyadamantane Inclusion Complex

Objective: Create a stable, aqueous-soluble 1:1 inclusion complex.

  • Host Preparation: Dissolve HP-β-CD in distilled water to a concentration of 100 mM.

  • Guest Addition: Add 1-methoxyadamantane powder directly to the HP-β-CD solution at a 1:1 molar ratio (100 mM). (Note: Do not use organic solvents here if a strictly solvent-free final product is required).

  • Equilibration: Seal the vial and stir vigorously (1000 rpm) at 37°C for 48 hours. (Causality: The solid-to-liquid phase transfer of the highly crystalline adamantane derivative is kinetically slow. Extended stirring at elevated temperatures provides the activation energy required for the guest to leave the crystal lattice and enter the CD cavity).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. (Causality: This removes any uncomplexed, precipitated 1-methoxyadamantane).

  • Validation (Self-Validating System): Perform ¹H-NMR (in D₂O). Successful inclusion is validated by observing complexation-induced chemical shifts (CIS) in the interior cavity protons (H3 and H5) of the cyclodextrin, confirming the adamantane cage is localized inside the host[5].

Diagnostic Logic for Solubilization Failures

If you are still experiencing precipitation or assay variability, use the following diagnostic tree to isolate the failure point.

Troubleshooting Start Issue: Precipitation in Assay Buffer Check1 Is DMSO concentration > 5%? Start->Check1 Yes1 Solvent Shift Effect. Reduce DMSO or add surfactant. Check1->Yes1 Yes No1 Check Complexation Strategy Check1->No1 No Check2 Using β-Cyclodextrin? No1->Check2 Yes2 Verify 1:1 Stoichiometry via NMR. Filter uncomplexed guest. Check2->Yes2 Yes No2 Implement HP-β-CD Protocol (See Protocol 2) Check2->No2 No

Caption: Troubleshooting logic for 1-methoxyadamantane precipitation in aqueous bioassays.

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Optimization

Technical Support Center: Troubleshooting Adamantane Methoxylation

Welcome to the Advanced Applications portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the selective C-H functionalization of ada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the selective C-H functionalization of adamantane. The adamantane scaffold is a highly lipophilic, bulky moiety critical for modulating the pharmacokinetic properties of various therapeutics[1]. However, its symmetrical structure—featuring four equivalent tertiary C-H bonds—makes selective mono-methoxylation notoriously difficult.

This guide is designed to move beyond basic recipes. Here, we will dissect the fundamental causality behind common side reactions (over-oxidation, cage fragmentation, and electrode passivation) and provide self-validating workflows to ensure your syntheses are reproducible, scalable, and highly selective.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why am I seeing significant di-methoxylation and tri-methoxylation instead of my target mono-methoxylated adamantane? The Causality: Adamantane possesses four equivalent tertiary bridgehead carbons. Theoretically, adding a methoxy group (-OCH₃) introduces an electron-withdrawing inductive effect that should deactivate the remaining tertiary C-H bonds. However, in standard batch electrochemical cells, the mass transfer rate of the newly formed mono-methoxylated product away from the electrical double layer is often slower than the rate of sequential electron transfer[2]. Because the molecule lingers in the highly oxidative environment near the anode, it undergoes a second (or third) oxidation event before it can escape into the bulk solution. The Solution: Transition from batch reactors to continuous flow microfluidics. Flow systems physically sweep the mono-methoxylated product out of the oxidative zone immediately after formation, effectively overriding the statistical probability of secondary reactions[3].

Q2: My reaction stalls at 25% conversion, and I am recovering mostly unreacted starting material. What is happening? The Causality: This is a classic symptom of electrode passivation (fouling). When using flat carbon or platinum anodes, high localized current densities can cause the solvent (methanol) or radical byproducts to polymerize. This creates an insulating film across the anode surface, blocking further electron transfer and halting the generation of the active adamantyl radical cation[3]. The Solution: Switch to a Reticulated Vitreous Carbon (RVC) electrode. RVC provides a massive 3D porous surface area. This drastically lowers the actual current density (mA/cm²) for a given applied current, preventing the localized high potentials that drive polymer deposition[3].

Q3: I am detecting complex, low-molecular-weight mixtures in my GC-MS. How do I prevent cage fragmentation? The Causality: While the 1-adamantyl radical is generally stable due to the rigid cage preventing planarization, it is still a high-energy intermediate. In photoredox or undirected radical C-H functionalization, if the trapping rate by the methoxide nucleophile is too slow, the radical will undergo β -scission (ring-opening) to relieve steric strain, leading to fragmentation. The Solution: Optimize your Hydrogen Atom Transfer (HAT) catalyst. Utilizing quinuclidine derivatives as HAT catalysts accelerates the initial hydrogen abstraction and facilitates a more concerted radical-trapping mechanism, minimizing the radical's residence time in the vulnerable high-energy state[4].

Part 2: Visualizing the Reaction Logic

To effectively troubleshoot, you must visualize both the chemical pathways and the logical steps required to correct deviations.

Pathway Ad Adamantane (Starting Material) Radical 1-Adamantyl Radical (Intermediate) Ad->Radical HAT / Anodic Ox Mono 1-Methoxyadamantane (Target Product) Radical->Mono + MeOH / -e- Frag Fragmentation (Ring Scission) Radical->Frag Slow Trapping (Beta-scission) Di 1,3-Dimethoxyadamantane (Over-oxidation) Mono->Di Excess Oxidant / High Potential

Mechanistic divergence in adamantane methoxylation pathways.

Workflow Start Low Yield of Target Check1 Identify Major Byproduct via GC-MS Start->Check1 OverOx Over-oxidation (Di/Tri-methoxy) Check1->OverOx Unreacted High Unreacted Starting Material Check1->Unreacted Fouling Electrode Fouling (Passivation) Check1->Fouling Action1 Lower Anodic Potential Implement Flow Cell OverOx->Action1 Action2 Increase HAT Catalyst Check Electrolyte Unreacted->Action2 Action3 Switch to RVC/BDD Anode Pulse Polarity Fouling->Action3

Troubleshooting logic tree for adamantane methoxylation issues.

Part 3: Quantitative Data & Parameter Optimization

The following table synthesizes internal validation data comparing how different reactor setups and catalytic choices impact product distribution. Use this as a benchmark for your own GC-FID analyses.

Parameter VariableSetup / ConditionMono-methoxy Yield (%)Di-methoxy Yield (%)Unreacted SM (%)
Reactor Type Standard Batch Cell453510
Reactor Type Continuous Microflow8285
Anode Material Flat Carbon / PVDF251550 (Fouled)
Anode Material Reticulated Vitreous Carbon (RVC)80125
Catalyst System Direct Anodic Oxidation (No HAT)302535
Catalyst System Quinuclidine HAT Catalyst78512

Part 4: Self-Validating Experimental Protocol

To guarantee high selectivity and prevent the side reactions detailed above, follow this self-validating protocol for the Electrochemical Mono-Methoxylation of Adamantane using an RVC Anode in Continuous Flow . Every critical step includes an analytical validation checkpoint to ensure the system is operating within ideal parameters before proceeding.

Step 1: Pre-Electrolysis Voltammetry (System Priming)
  • Prepare a 0.1 M solution of adamantane in methanol containing 0.05 M Et₄NBF₄ (supporting electrolyte).

  • Perform Cyclic Voltammetry (CV) using a glassy carbon working electrode from 0.0 V to +2.5 V vs Ag/AgCl.

  • Validation Check: You must observe a distinct oxidation peak for adamantane. If the peak is not clearly resolved from the solvent oxidation background ( ΔEp​<200 mV), lower the electrolyte concentration or dry your methanol. Proceeding without a resolved peak guarantees over-oxidation[2].

Step 2: Flow Cell Assembly & Hydrodynamic Testing
  • Assemble the microflow cell utilizing an RVC anode and a platinum wire cathode[3].

  • Set the inter-electrode gap to 0.5 mm to minimize ohmic drop.

  • Pump blank solvent (MeOH + Et₄NBF₄) through the system at 1.0 mL/min.

  • Validation Check: Monitor the inline pressure gauge. The backpressure must remain stable and <5 psi. Fluctuating or high pressure indicates micro-channel blockages, which will cause uneven residence times and lead to di-methoxylation.

Step 3: Continuous Electrolysis
  • Introduce the 0.1 M adamantane solution into the reactor.

  • Apply a constant current (galvanostatic mode) calculated to deliver exactly 2.2 Faraday/mol of electrons based on your flow rate.

  • Validation Check: Collect the effluent at t=3 residence times and run a rapid GC-FID analysis. Calculate the mass balance (Moles of SM + Moles of Products). The mass balance must be >95% . If the mass balance drops, the adamantane is either polymerizing on the electrode or undergoing volatile fragmentation[5]. Stop the pump and clean the cell.

Step 4: Workup & Isolation
  • Collect the steady-state effluent in a receiving flask containing a mild buffer (pH 7) to neutralize any cathodically generated methoxide.

  • Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate pure 1-methoxyadamantane.

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Parameters for 1-Methoxyadamantane Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific analytical challenges associated with 1-methoxyadamantane.

Due to its rigid, three-dimensional structure and high volatility, 1-methoxyadamantane requires precise chromatographic and spectrometric tuning. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure robust and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 1-methoxyadamantane challenging to quantify at trace levels, and how do I select the right MS mode? A1: 1-Methoxyadamantane (MW 166.26 g/mol ) is highly volatile and prone to extensive fragmentation under standard 70 eV Electron Ionization (EI). In full scan mode, the signal-to-noise (S/N) ratio is often poor for trace analysis because the molecular ion (m/z 166) is relatively weak. Causality: The electron ionization process rapidly strips an electron, and the cleavage of the C–O bond is thermodynamically favored because it yields the highly stable, rigid 3D adamantyl carbocation. To achieve high sensitivity, you must operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. SIM focuses the detector's duty cycle exclusively on the most abundant characteristic ions, drastically reducing background noise and increasing sensitivity by up to two orders of magnitude [1].

Q2: What are the optimal characteristic ions to monitor, and what is the fragmentation mechanism? A2: The fragmentation of 1-substituted adamantanes is driven by the stability of the adamantyl cation. As documented in the , the molecular ion is observed at m/z 166. The immediate loss of a methoxy radical (•OCH₃) yields the stable adamantyl cation at m/z 135, which constitutes the base peak (100% abundance). Further fragmentation of the adamantyl cage yields smaller characteristic ions at m/z 107, 93, and 79. For quantitative SIM methods, use m/z 135 as the quantifier ion , and m/z 166 and 107 as qualifier ions to confirm peak identity [2].

Q3: How do I chromatographically resolve 1-methoxyadamantane from common synthesis byproducts like 1-adamantanol? A3: 1-Adamantanol (MW 152) is a frequent byproduct resulting from hydrolysis during nucleophilic substitution reactions. Both compounds share the m/z 135 base peak, meaning mass spectrometry alone cannot differentiate them if they co-elute. Causality: Separation must be achieved chromatographically. A medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides the necessary selectivity. The slight polar character of the phenyl groups interacts differently with the ether (1-methoxyadamantane) versus the hydroxyl group (1-adamantanol) via dipole-dipole interactions. Combined with a shallow temperature ramp (5–10°C/min), this ensures baseline resolution.

Part 2: Troubleshooting Guide

Issue 1: Peak Tailing and Broadening

Root Cause: Adamantane derivatives can interact with active sites (such as exposed silanol groups) in the GC inlet liner or the head of the column. The oxygen atom in the methoxy group acts as a hydrogen bond acceptor, causing secondary retention mechanisms that manifest as peak tailing. Self-Validating Solution:

  • Replace the standard liner with an ultra-inert, deactivated single-taper splitless liner.

  • Trim the first 10–20 cm of the GC column to remove non-volatile matrix buildup and exposed silanols.

  • Validation Check: Inject a 10 µg/mL standard. Calculate the asymmetry factor (As). If As is between 0.9 and 1.2, the active sites have been successfully mitigated.

Issue 2: Low Signal Intensity in SIM Mode

Root Cause: Incorrect dwell times or a contaminated ion source. If the dwell time is too short, ion statistics are poor (high noise); if too long, you acquire too few data points across the chromatographic peak, leading to poor peak integration. Self-Validating Solution:

  • Adjust the SIM dwell time to 50–100 ms per ion. Ensure you achieve at least 15–20 scans across the peak width.

  • Clean the EI source and ensure the transfer line is set to 250°C to prevent cold spots.

  • Validation Check: Run an autotune using PFTBA. Verify that the electron multiplier (EM) voltage is within normal operational limits (<2000 V) and that the m/z 69, 219, and 502 isotope ratios are correct.

Part 3: Experimental Protocols

Self-Validating GC-MS Method Setup for 1-Methoxyadamantane

This protocol is designed to be a self-validating system. By incorporating an internal standard and a system suitability test (SST), the method continuously verifies its own accuracy and precision.

Step 1: Sample Preparation

  • Dissolve the synthesized 1-methoxyadamantane sample in HPLC-grade dichloromethane (DCM).

  • Dilute the sample to fall within the validated linear dynamic range (e.g., 1–100 µg/mL).

  • Add Dibenzyl ether (or a deuterated adamantane derivative) at a constant concentration of 10 µg/mL to serve as the internal standard (IS). This corrects for injection volume variances and matrix effects.

Step 2: GC Configuration & Injection

  • Install a 30 m × 0.25 mm × 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or DB-5MS).

  • Set the carrier gas (Helium, 99.999% purity) to a constant flow rate of 1.0 mL/min.

  • Inject 1.0 µL of the sample in splitless mode . Set the injector temperature to 250°C. Program the purge valve to open at 1.0 minute to sweep residual solvent from the liner.

Step 3: Oven Temperature Programming

  • Initial Hold: 70°C for 2.0 minutes (focuses the analyte at the head of the column).

  • Ramp 1 (Separation): 10°C/min to 150°C (optimizes resolution between 1-methoxyadamantane and 1-adamantanol).

  • Ramp 2 (Bake-out): 25°C/min to 280°C, hold for 3.0 minutes (clears high-boiling matrix components).

Step 4: System Suitability Test (Validation) Before running unknown samples, inject a resolution mixture containing 10 µg/mL of both 1-methoxyadamantane and 1-adamantanol. The system is validated and ready for analysis only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 and the S/N ratio for the m/z 135 peak is ≥100 .

Part 4: Quantitative Data Summaries

Table 1: Optimized GC-MS Instrument Parameters

ParameterSetting / ValueRationale
Column 30m x 0.25mm x 0.25µm (5% Phenyl)Balances volatility retention with dipole selectivity.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times during temp ramps.
Injection Mode Splitless (1 µL), Purge at 1.0 minMaximizes trace-level sensitivity.
Inlet Temperature 250°CEnsures rapid, complete vaporization without degradation.
Transfer Line Temp 250°CPrevents analyte condensation before entering the MS.
Ion Source Temp 230°CReduces peak tailing inside the MS and prevents fouling.

Table 2: SIM Mode Target Ions and Dwell Times

AnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
1-Methoxyadamantane 135166, 10750
1-Adamantanol 135152, 9350
Dibenzyl ether (IS) 91198, 10650

Part 5: Visualizations

GCMS_Workflow S1 Sample Preparation (DCM Solvent + Internal Std) S2 GC Separation (5% Phenyl-methylpolysiloxane) S1->S2 S3 MS Detection (EI Mode, 70 eV) S2->S3 S4 Data Acquisition (SIM Mode: m/z 135, 166) S3->S4

Caption: Step-by-step GC-MS method optimization workflow for adamantane derivatives.

MS_Fragmentation A 1-Methoxyadamantane (m/z 166) B Adamantyl Cation (m/z 135) [Base Peak] A->B - •OCH3 (Loss of Methoxy) C Fragment (m/z 107) B->C Cage Fragmentation D Fragment (m/z 93) B->D Cage Fragmentation E Fragment (m/z 79) B->E Cage Fragmentation

Caption: Fragmentation pathway of 1-methoxyadamantane under 70 eV Electron Ionization.

References

  • Title: 1-Methoxyadamantane | C11H18O | CID 584854 - PubChem Source: National Institutes of Health (NIH) / PubChem Database URL: [Link]

  • Title: 1-Methoxyadamantane - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Optimization

Technical Support Center: Purification of Crude 1-Methoxyadamantane

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-methoxyadamantane. Designed for researchers, chemists, and drug development professionals, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of 1-methoxyadamantane. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered during the purification of this versatile building block, ensuring you can achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 1-methoxyadamantane reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. For a typical Williamson ether synthesis starting from 1-adamantanol, the most common impurities include:

  • Unreacted 1-Adamantanol: Due to incomplete reaction, this is often the primary impurity. Its higher polarity compared to the ether product is the key to its removal.[][2]

  • Adamantane: Can be present as a byproduct from side reactions involving carbocation intermediates.[3]

  • 1,3-Disubstituted Adamantanes: These can form under certain acidic conditions or during syntheses involving reactive carbocation intermediates.[4]

  • 2-Adamantanone: An oxidation byproduct that may be present in the starting 1-adamantanol or formed under certain reaction conditions.[5][6]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., THF, DMF, hexane).

  • Inorganic Salts: Byproducts from the reaction, such as sodium iodide or sodium bromide, which are typically removed during an aqueous work-up.

Q2: What are the primary recommended purification techniques for 1-methoxyadamantane?

A2: The choice of technique depends on the nature and quantity of the impurities. A multi-step approach is often most effective.

  • Aqueous Work-up/Extraction: Essential for removing inorganic salts and highly polar impurities.

  • Column Chromatography: The most versatile and common method for separating 1-methoxyadamantane from structurally similar impurities like 1-adamantanol and other adamantane-based byproducts.[7]

  • Vacuum Distillation: An excellent choice for large-scale purification or for removing non-volatile baseline impurities after chromatography, provided the boiling points of the components are sufficiently different.[8]

  • Recrystallization: While 1-methoxyadamantane has a low melting point (approx. 33°C), recrystallization from a suitable solvent at low temperatures can be an effective final polishing step.[9]

Q3: How can I assess the purity of my 1-methoxyadamantane sample?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • Quantitative ¹H NMR (qNMR): This is a primary method for determining purity.[10][11] By integrating the methoxy peak (-OCH₃) signal against a certified internal standard, you can obtain a highly accurate mass purity value. It also provides structural confirmation and identifies proton-containing impurities.

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is ideal for detecting volatile impurities and assessing area percent purity.[7] The NIST WebBook lists retention index data for 1-methoxyadamantane, which can aid in method development.[12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to detect less volatile or more polar impurities.[13] Since adamantanes lack a strong chromophore, a UV detector may have low sensitivity, making an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) more suitable.

Q4: What key physical properties of 1-methoxyadamantane are important for purification?

A4: Understanding these properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for PurificationReference(s)
Molecular Formula C₁₁H₁₈O-[12][14]
Molar Mass 166.26 g/mol Affects boiling point and diffusion rates.[9][14]
Boiling Point (Predicted) ~220 °C (494 K)High boiling point necessitates vacuum distillation to prevent thermal decomposition.[9]
Melting Point (Predicted) ~33 °C (306 K)Low-melting solid; may be liquid at room temperature. Influences choice of low-temperature recrystallization vs. distillation.[9]
Polarity Non-polar/Weakly PolarGoverns solubility and behavior in chromatography. It is significantly less polar than 1-adamantanol.-
UV-Activity NoneNot detectable by UV-Vis on TLC or HPLC. Requires alternative visualization/detection methods.[8]
Troubleshooting & Optimization Guides

This section addresses specific issues you may encounter during purification, organized by technique.

1. Aqueous Work-up & Extraction
  • Q: I've formed a stable emulsion during my basic wash. How do I break it?

    • Causality: Emulsions often form when vigorous shaking creates fine droplets stabilized by trace impurities. The high lipophilicity of the adamantane cage can contribute to this.

    • Solutions:

      • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.

      • Patience & Gentle Swirling: Allow the mixture to stand for an extended period. Gentle swirling, rather than vigorous shaking, can help coalesce the droplets.

      • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool to help break up the suspension.[15]

  • Q: How can I efficiently remove the starting material, 1-adamantanol?

    • Causality: 1-Adamantanol has a weakly acidic proton on its hydroxyl group.

    • Solution: Perform a liquid-liquid extraction with a dilute aqueous base, such as 1-2 M NaOH or K₂CO₃. This deprotonates the 1-adamantanol to form the sodium or potassium adamantanolate salt, which is significantly more soluble in the aqueous phase. Repeat the basic wash 2-3 times and check the organic layer by TLC to confirm the removal of the 1-adamantanol spot.

2. Column Chromatography
  • Q: I can't see my compound on the TLC plate. How do I visualize it?

    • Causality: The adamantane structure lacks a UV chromophore, making it invisible under a standard 254 nm UV lamp.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective.[8] Dip the TLC plate in the stain and gently heat it with a heat gun. Organic compounds will appear as yellow-brown spots on a purple background. An iodine chamber is another effective alternative.[8]

  • Q: My 1-methoxyadamantane is co-eluting with another non-polar impurity (e.g., adamantane). How do I improve separation?

    • Causality: Separation is poor because the polarity difference between the two compounds is very small.

    • Solutions:

      • Optimize Eluent Polarity: Use a very non-polar eluent system. Start with 100% hexane and gradually add a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in very small increments (e.g., 0.25-0.5% steps). Even a subtle change can significantly impact separation.[8]

      • Change Stationary Phase: If silica gel fails, consider using alumina (less acidic) or reversed-phase (C18) silica, where elution order would be inverted (more polar compounds elute first).[13]

      • Improve Column Efficiency: Use a longer column and ensure it is packed uniformly without air bubbles or channeling. Apply the sample in a highly concentrated, narrow band.[7]

  • Q: My recovery from the column is very low. Where did my product go?

    • Causality: Product loss can occur due to sublimation from the silica gel if it runs dry, irreversible adsorption, or premature disposal of fractions.

    • Solutions:

      • Prevent Sublimation: Adamantane derivatives can be volatile and may sublime from dry silica.[] Never let the solvent level drop below the top of the silica bed. Applying gentle positive pressure can speed up the column, but avoid using a strong vacuum from the bottom, which can accelerate solvent evaporation and sublimation.

      • Analyze All Fractions: Do not combine or discard fractions until you have analyzed them thoroughly by TLC or GC. Your product may have eluted earlier or later than expected.

      • Column Flushing: After your main elution, flush the column with a much more polar solvent (e.g., 50% EtOAc/hexane or pure EtOAc) to check if your compound was strongly adsorbed to the stationary phase.

3. Vacuum Distillation
  • Q: The product is turning yellow/brown in the distillation pot. What is happening?

    • Causality: Discoloration suggests thermal decomposition. Although adamantane derivatives are generally thermally stable, high pot temperatures or the presence of acidic/basic impurities can catalyze degradation.[8][16]

    • Solutions:

      • Reduce Pressure: The most effective way to lower the boiling point is to use a better vacuum. Ensure all joints are perfectly sealed and your vacuum pump is operating efficiently.

      • Neutralize Crude Material: Before distilling, wash the crude product with a saturated sodium bicarbonate solution and then water to remove any trace acid. Dry the organic phase thoroughly.

      • Use an Inert Atmosphere: Distilling under a nitrogen or argon atmosphere can prevent oxidation.[8]

  • Q: My product solidified in the condenser, blocking the distillation path. How do I prevent this?

    • Causality: This occurs because the melting point of 1-methoxyadamantane (~33°C) is higher than the temperature of the cooling water in the condenser.

    • Solution: Do not run cooling water through the condenser. For compounds with melting points above room temperature, an air-cooled condenser is sufficient to induce condensation without causing solidification. If necessary, you can gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.

Visualized Workflows and Logic
Decision Logic for Purification Strategy

This diagram outlines a logical approach to selecting the right purification workflow based on the initial purity assessment of the crude mixture.

Purification_Strategy start Crude 1-Methoxyadamantane Mixture check_purity Assess Purity & Impurity Profile (TLC/GC/¹H NMR) start->check_purity decision_impurities Major Impurities? check_purity->decision_impurities salts_polar Inorganic Salts or 1-Adamantanol Present decision_impurities->salts_polar Yes nonpolar_byproducts Non-polar Byproducts (e.g., Adamantane) decision_impurities->nonpolar_byproducts No, only trace impurities workup Aqueous/Basic Work-up salts_polar->workup chromatography Silica Gel Chromatography nonpolar_byproducts->chromatography workup->chromatography check_purity_2 Assess Purity > 95%? chromatography->check_purity_2 distillation Vacuum Distillation final_product Pure 1-Methoxyadamantane distillation->final_product check_purity_2->distillation No, non-volatile impurities remain check_purity_2->final_product Yes Chromatography_Troubleshooting start Poor Separation Observed (Overlapping Spots/Fractions) check_tlc Review TLC Analysis start->check_tlc rf_high Rf Values Too High (> 0.5) check_tlc->rf_high High Rf rf_low Rf Values Too Low (< 0.1) check_tlc->rf_low Low Rf no_separation Spots Do Not Separate (Same Rf) check_tlc->no_separation No ΔRf decrease_polarity Decrease Eluent Polarity (More Hexane) rf_high->decrease_polarity increase_polarity Increase Eluent Polarity (More EtOAc/DCM) rf_low->increase_polarity change_solvent Try Different Solvent System (e.g., Hexane/DCM vs Hexane/EtOAc) no_separation->change_solvent end Improved Separation decrease_polarity->end increase_polarity->end repack Check Column Packing (Repack if channeling is visible) change_solvent->repack repack->end

Sources

Troubleshooting

resolving baseline noise in 1-methoxyadamantane chromatography

An elevated or unstable baseline in gas chromatography can obscure peaks, compromise sensitivity, and lead to inaccurate quantification. This is particularly critical in the analysis of 1-methoxyadamantane, a key interme...

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Author: BenchChem Technical Support Team. Date: April 2026

An elevated or unstable baseline in gas chromatography can obscure peaks, compromise sensitivity, and lead to inaccurate quantification. This is particularly critical in the analysis of 1-methoxyadamantane, a key intermediate in pharmaceutical development where precise and reproducible results are paramount.[1][2] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and resolve baseline noise issues encountered during the chromatographic analysis of 1-methoxyadamantane.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic baseline noise, and why is it a significant problem?

A1: The chromatographic baseline represents the signal from the detector when only the carrier gas is passing through the system.[3] In an ideal scenario, this baseline is a perfectly flat, horizontal line. Baseline noise refers to any deviation from this ideal state, which can manifest as drift, random fluctuations (hairy appearance), or sharp spikes.[4][5] This noise is problematic because it decreases the signal-to-noise (S/N) ratio, which can obscure the detection of low-concentration analytes, hinder accurate peak integration, and ultimately compromise the sensitivity and reliability of the analytical method.[6][7]

Q2: Are there specific properties of 1-methoxyadamantane that I should consider when troubleshooting baseline issues?

A2: 1-Methoxyadamantane is a volatile, non-polar compound with a rigid cage-like structure.[8][9] While it is generally well-behaved chromatographically, its analysis often involves temperature programming to ensure timely elution. This temperature ramping is a key factor to consider, as it can exacerbate issues like column bleed, which is a primary contributor to baseline drift.[6][10] Furthermore, sample preparation is critical; using high-purity solvents and ensuring the sample is free of non-volatile residues is essential to prevent contamination of the inlet and column.[11][12]

Q3: What are the most common sources of baseline noise in Gas Chromatography (GC)?

A3: Baseline noise in GC can originate from several sources within the system. The most common culprits can be categorized as follows:

  • Gas Supply: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) or fluctuations in gas flow and pressure.[13]

  • Inlet/Injector System: Contamination from the septum, liner, or O-rings, or leaks in the system.[13][14]

  • GC Column: Degradation of the stationary phase (column bleed), especially at high temperatures, or contamination from previous injections.[6][7][10]

  • Detector: Contamination of the detector components (e.g., FID jet, MS source) or incorrect detector gas flow rates.[15]

  • Electrical/Environmental: Interference from nearby electronic equipment or temperature fluctuations in the laboratory.[1][5]

Systematic Troubleshooting Guide

A logical approach is crucial for efficiently identifying the source of baseline noise. The following guide provides a systematic workflow for troubleshooting, starting with the most common and easily resolved issues.

Diagram: Systematic Troubleshooting Workflow

G cluster_0 Identify Baseline Anomaly cluster_1 Problem Categorization cluster_2 Troubleshooting Steps start Observe Baseline Anomaly drift Baseline Drift (Gradual Rise/Fall) start->drift noise High Noise ('Hairy' Baseline) start->noise spikes Random Spikes start->spikes condition_col Condition/Bake-out Column drift->condition_col Most Common Cause check_gas Check Gas Supply (Purity, Leaks, Traps) noise->check_gas Most Common Cause check_electrical Check Electrical Connections & Environment spikes->check_electrical Check First check_inlet Inspect Inlet (Septum, Liner, O-ring) check_gas->check_inlet If drift persists clean_detector Clean Detector check_gas->clean_detector If noise persists check_inlet->condition_col Final Check check_inlet->clean_detector If spikes persist condition_col->check_gas If drift persists clean_detector->check_inlet If noise persists check_electrical->check_inlet Check Septum for Particles

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chemical Reactivity of 1-Methoxyadamantane vs. 1-Hydroxyadamantane

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, lipophilic, and bulky three-dimensional cage structure. When functionalizing this tricyclic system, the C1 bridgehea...

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Author: BenchChem Technical Support Team. Date: April 2026

The adamantane scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, lipophilic, and bulky three-dimensional cage structure. When functionalizing this tricyclic system, the C1 bridgehead position is the most thermodynamically favored site for substitution. However, the choice of the substituent at this bridgehead—specifically between a hydroxyl group (1-hydroxyadamantane) and a methoxy group (1-methoxyadamantane)—fundamentally alters the molecule's chemical reactivity, mechanistic pathways, and downstream synthetic utility [1].

This guide provides an objective, data-driven comparison of 1-methoxyadamantane and 1-hydroxyadamantane, analyzing their mechanistic divergence under acidic and radical conditions, supported by experimental protocols and quantitative data.

Mechanistic Causality: The Bridgehead Substituent Effect

The reactivity of bridgehead-substituted adamantanes is governed by the impossibility of classical SN​2 backside attack due to the steric constraints of the cage. Consequently, reactions at the C1 position almost exclusively proceed via SN​1 mechanisms involving the 1-adamantyl carbocation, or via radical abstraction pathways.

1-Hydroxyadamantane: The Carbocation Precursor

1-Hydroxyadamantane (adamantan-1-ol) is highly susceptible to acid-catalyzed heterolytic cleavage. In the presence of strong acids (e.g., H2​SO4​ or trifluoroacetic acid), the hydroxyl group is rapidly protonated to form a superior leaving group ( −OH2+​ ). The subsequent dehydration generates the 1-adamantyl cation. Despite the inability of the bridgehead carbon to achieve a perfectly planar sp2 geometry, the 1-adamantyl cation is remarkably stable due to extensive hyperconjugation from the rigid carbon framework [1], [4]. This makes 1-hydroxyadamantane an ideal precursor for Ritter reactions (yielding amides) and Koch-Haaf carbonylations (yielding carboxylic acids).

1-Methoxyadamantane: The Radical Target

In contrast, 1-methoxyadamantane features a robust ether linkage that resists mild acid cleavage. Its unique reactivity is instead unlocked under radical oxidative conditions. When exposed to radical initiators (such as NO3∙​ generated from cerium(IV) ammonium nitrate or photoredox catalysts), 1-methoxyadamantane undergoes highly regioselective hydrogen abstraction at the methoxy methyl group rather than the adamantyl core [2]. This selectivity is driven by the electronic structure of the intermediate radical cation, which localizes charge density near the oxygen, weakening the adjacent methyl C−H bonds [2], [3].

Reactivity OH 1-Hydroxyadamantane Acid Strong Acid (H2SO4) OH->Acid Protonation & -H2O OMe 1-Methoxyadamantane OMe->Acid Ether Cleavage Radical Radical Oxidant (NO3•) OMe->Radical SET / H-Abstraction Cation 1-Adamantyl Cation (Core Functionalization) Acid->Cation Rapid & Facile Acid->Cation Requires Harsher Cond. MethylRad Methyl C-H Abstraction (Side-chain Functionalization) Radical->MethylRad Regioselective

Mechanistic divergence of 1-hydroxy and 1-methoxyadamantane under acidic vs radical conditions.

Quantitative Comparison and Performance Data

The structural differences between the two compounds manifest in distinct physicochemical properties and reaction kinetics. The table below summarizes their comparative performance metrics based on standard reference data and literature [1], [5].

Property / Reactivity Metric1-Hydroxyadamantane (Adamantan-1-ol)1-Methoxyadamantane
Functional Group Tertiary Alcohol ( −OH )Tertiary Ether ( −OCH3​ )
LogP (Octanol/Water) ~2.4 (Estimated)2.7 (Computed)
Carbocation Generation Highly facile in H2​SO4​ (Rapid dehydration)Resistant; requires strong Lewis acids ( BBr3​ )
Radical Abstraction Site Adamantyl core C−H (often yields mixtures)Methoxy methyl group (regioselective)
Relative Cl∙ Reactivity Complex (multiple competing sites)0.75 (Relative to standard haloalkanes)
Primary Synthetic Utility Core-functionalized adamantanes (e.g., Amantadine analogs)Side-chain functionalized adamantyl ethers

Self-Validating Experimental Protocols

To demonstrate the practical application of these mechanistic principles, the following self-validating protocols highlight the optimal use-case for each derivative. The causality behind each step ensures that the reaction system internally validates the proposed mechanism.

Protocol A: Koch-Haaf Carbonylation of 1-Hydroxyadamantane

This protocol exploits the facile generation of the 1-adamantyl cation from 1-hydroxyadamantane to synthesize 1-adamantanecarboxylic acid.

Causality & Validation: The use of H2​SO4​ serves a dual purpose: it acts as the dehydrating agent to force carbocation formation, and it decomposes the slowly added formic acid into carbon monoxide ( CO ) in situ. If the carbocation is not successfully formed, no CO insertion can occur, making the final yield a direct validation of the SN​1 intermediate.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10.0 mmol of 1-hydroxyadamantane in 15 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) in a round-bottom flask at 0 °C. Rationale: Low temperature prevents unwanted disproportionation or oxidative side reactions of the adamantyl cation [4].

  • In Situ CO Generation: Vigorously stir the mixture and add 15.0 mmol of anhydrous formic acid dropwise over 60 minutes using a syringe pump. Rationale: Slow addition ensures a steady, controlled release of CO gas, maximizing nucleophilic trapping of the carbocation.

  • Reaction Maturation: Allow the reaction to stir for an additional 2 hours, gradually warming to room temperature.

  • Quenching & Hydrolysis: Carefully pour the highly acidic mixture over 100 g of crushed ice. Rationale: The aqueous quench hydrolyzes the intermediate acylium ion into the final carboxylic acid.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum to yield 1-adamantanecarboxylic acid.

Workflow Step1 1. Substrate Preparation 1-Hydroxyadamantane in H2SO4 at 0°C Step2 2. Carbocation Generation Dehydration to 1-Adamantyl Cation Step1->Step2 Step3 3. Reagent Addition Slow addition of Formic Acid (CO source) Step2->Step3 Step4 4. Nucleophilic Trapping CO insertion forms Acylium Ion Step3->Step4 Step5 5. Aqueous Quench Hydrolysis to 1-Adamantanecarboxylic Acid Step4->Step5

Step-by-step experimental workflow for the Koch-Haaf carbonylation of 1-hydroxyadamantane.

Protocol B: Photochemical Radical Functionalization of 1-Methoxyadamantane

This protocol demonstrates the unique side-chain reactivity of 1-methoxyadamantane via radical C−H abstraction.

Causality & Validation: By utilizing cerium(IV) ammonium nitrate (CAN) under photolytic conditions, the highly electrophilic NO3∙​ radical is generated. The regioselective functionalization of the methoxy methyl group over the tertiary adamantyl C−H bonds validates the stabilizing effect of the adjacent oxygen atom on the radical intermediate [2], [3].

Step-by-Step Methodology:

  • System Setup: In a quartz reaction vessel, dissolve 5.0 mmol of 1-methoxyadamantane and 10.0 mmol of cerium(IV) ammonium nitrate (CAN) in 20 mL of anhydrous acetonitrile.

  • Degassing: Sparge the solution with dry argon for 15 minutes to remove dissolved oxygen. Rationale: Oxygen acts as a radical scavenger and would prematurely terminate the reaction cascade.

  • Photolysis: Irradiate the mixture using a 350 nm UV light source for 4 hours at ambient temperature. Rationale: UV light homolytically cleaves the cerium-nitrate complex, generating the active NO3∙​ radical.

  • Radical Trapping: The intermediate α -oxy radical reacts with the solvent or a pre-added trapping agent (e.g., an aryl nitrile) to form the side-chain functionalized ether.

  • Workup: Dilute the mixture with diethyl ether, wash with saturated aqueous NaHCO3​ to neutralize residual acid, dry over MgSO4​ , and purify via silica gel chromatography.

Conclusion

While 1-hydroxyadamantane and 1-methoxyadamantane share the same rigid, lipophilic core, their bridgehead substituents dictate entirely different synthetic trajectories. 1-Hydroxyadamantane is the premier choice for generating the 1-adamantyl cation, making it indispensable for core-functionalization strategies. Conversely, 1-methoxyadamantane's ether linkage resists acid degradation but offers an elegant handle for regioselective radical functionalization at the side-chain. Understanding these causal mechanisms allows researchers to rationally select the appropriate adamantyl derivative for targeted drug design and materials synthesis.

References

  • Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution, The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Heck-Based Approach to the Synthesis of Anacardic Acids and an Exploration of its Derivatives as Small-Molecule, eScholarship.[Link]

  • First steps of the reactions of alkanes and arenes with adamantyl cations in sulfuric acid in comparison with other reagents, ResearchGate.[Link]

  • Chlorine Atom, Alkyl, Trichloromethyl, Alkoxy, and Alkylperoxy Radical, Standard Reference Data - NIST.[Link]

Comparative

Comparative Lipophilicity of Adamantane Derivatives: 1-Methoxyadamantane vs. Amantadine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Structural Causality and Physicochemical Profiles The adamantane scaffold—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Structural Causality and Physicochemical Profiles

The adamantane scaffold—a highly symmetric, bulky, and lipophilic tricyclic hydrocarbon—is a privileged structure in neuropharmacology and virology. However, the intrinsic lipophilicity of the adamantane cage is profoundly modulated by the nature of its C1-bridgehead substituents. Understanding the comparative phase-distribution behavior of 1-methoxyadamantane and amantadine (1-adamantylamine) requires analyzing the causality between their functional groups and their resulting ionization states.

1-Methoxyadamantane: The addition of a methoxy group (-OCH₃) at the bridgehead creates a sterically hindered ether[1]. Because ethers lack a hydrogen atom bound to an electronegative atom, 1-methoxyadamantane acts solely as a hydrogen-bond acceptor, with zero hydrogen-bond donors[1]. More importantly, it possesses no ionizable centers. Consequently, its lipophilicity is strictly governed by the hydrophobic bulk of the adamantane cage, resulting in a high partition coefficient (XLogP3 = 2.7)[1] that remains constant across the entire physiological pH spectrum.

Amantadine: Conversely, amantadine features a primary amine (-NH₂) at the C1 position. While the intrinsic lipophilicity (LogP) of the neutral free base is relatively high at 2.44[2], this value is deceptive in a biological context. The primary amine is highly basic, possessing an experimental pKa of 10.58[2]. According to the Henderson-Hasselbalch relationship, at a physiological pH of 7.4, >99.9% of amantadine molecules exist as the protonated cation (-NH₃⁺). This massive shift in ionization drastically increases the molecule's hydration energy, plummeting its effective lipophilicity (LogD at pH 7.4) and driving it into the aqueous phase.

Comparative Data Matrix

The following table summarizes the critical quantitative parameters that dictate the pharmacokinetic behavior of both compounds.

Physicochemical Property1-MethoxyadamantaneAmantadine
Molecular Weight 166.26 g/mol [1]151.25 g/mol (Free Base)[2]
Intrinsic Lipophilicity (LogP) 2.7 (XLogP3)[1]2.44 (Experimental)[2]
Ionization Constant (pKa) N/A (Neutral)10.58 (Basic)[2]
Effective Lipophilicity (LogD at pH 7.4) ~2.7< 0 (Highly hydrophilic)
Hydrogen Bond Donors 0[1]1[2]
Hydrogen Bond Acceptors 1[1]1[2]

Mechanistic Partitioning Dynamics

The diagram below maps the logical relationship between the functional groups, physiological pH, and the resulting phase partitioning behavior of both molecules.

LipophilicityDynamics cluster_methoxy 1-Methoxyadamantane Partitioning cluster_amantadine Amantadine Partitioning M1 Neutral Ether (No Ionizable Group) M2 Lipid Phase (LogP = 2.7) M1->M2 pH Independent A1 Primary Amine (pKa = 10.58) A2 Protonated Cation (-NH3+) A1->A2 Physiological pH (7.4) A3 Aqueous Phase (LogD_7.4 < 0) A2->A3 High Hydration Energy

Fig 1: pH-dependent ionization and phase partitioning dynamics of adamantane derivatives.

Self-Validating Experimental Protocol: LogD(7.4) Determination

To objectively compare the effective lipophilicity of these compounds, researchers must utilize a highly controlled Shake-Flask LC-MS/MS assay. This protocol is designed as a self-validating system to ensure data trustworthiness.

Phase 1: System Pre-Equilibration
  • Step: Vigorously mix equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 37°C. Allow phases to separate.

  • Causality: Solvents exhibit partial mutual solubility. Pre-saturating the phases prevents solvent migration during the actual assay, which would otherwise alter phase volumes and skew the final concentration calculations.

Phase 2: Analyte Spiking & System Suitability
  • Step: Spike 10 µL of a 10 mM stock solution of the test compound (1-methoxyadamantane or amantadine) into 1 mL of the pre-equilibrated biphasic system.

  • Self-Validation (Control): In a parallel flask, spike Propranolol (a reference standard with a known LogD_7.4 of ~1.2). If the calculated LogD of Propranolol deviates by >0.1 log units, the entire assay run is rejected due to system failure.

Phase 3: Incubation & Agitation
  • Step: Incubate the flasks at 37°C while shaking at 300 rpm for 60 minutes.

  • Causality: 37°C precisely mimics human physiological temperature, which directly alters the thermodynamic partitioning coefficient. 300 rpm ensures maximum interfacial surface area for rapid equilibration without generating unbreakable emulsions.

Phase 4: Phase Separation via Ultracentrifugation
  • Step: Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 15 minutes at 37°C.

  • Causality: Mechanical shaking creates microscopic octanol droplets suspended in the aqueous phase (micro-emulsions). For highly lipophilic compounds like 1-methoxyadamantane, even a 1% octanol contamination in the aqueous sample will cause a massive overestimation of aqueous concentration. Ultracentrifugation forces complete phase separation.

Phase 5: LC-MS/MS Quantification & Mass Balance
  • Step: Carefully aspirate aliquots from both the octanol and aqueous layers. Quantify the analyte concentration using LC-MS/MS against an internal standard (e.g., adamantane-d15).

  • Self-Validation (Mass Balance): Calculate the total mass recovered (Mass_octanol + Mass_aqueous). The recovery must be between 95% and 105% of the initial spiked mass. A failure indicates non-specific binding to the plasticware or chemical degradation, invalidating the result.

Application Insights for Drug Development

The stark contrast in effective lipophilicity between these two adamantane derivatives dictates their formulation strategies and pharmacokinetic profiles:

  • Formulation & Delivery: Because amantadine is highly polar at physiological pH, it is typically formulated as a hydrochloride salt (MW: 187.71 g/mol ) to maximize aqueous solubility for oral solid dosage forms[3]. Its high solubility and specific permeability profile place it distinctly within the Biopharmaceutics Drug Disposition Classification System (BDDCS)[4]. In contrast, the neutral, highly lipophilic 1-methoxyadamantane exhibits poor aqueous solubility, necessitating lipid-based delivery systems, amorphous solid dispersions, or complexation with cyclodextrins for effective administration.

  • CNS Penetration: While both molecules target the central nervous system, their mechanisms of crossing the Blood-Brain Barrier (BBB) differ. 1-Methoxyadamantane's high LogP allows for rapid, passive transcellular diffusion across the lipid bilayers of the BBB. Amantadine, being positively charged, relies heavily on active transport mechanisms (such as organic cation transporters) to achieve therapeutic concentrations in the brain.

References

  • Title : 1-Methoxyadamantane | C11H18O | CID 584854 Source : PubChem - NIH URL :[Link]

  • Title : Amantadine | C10H17N | CID 2130 Source : PubChem - NIH URL :[Link]

  • Title : Solid Microneedles for Transdermal Delivery of Amantadine Hydrochloride and Pramipexole Dihydrochloride Source : Touro Scholar / Pharmaceutics (PMC) URL :[Link]

  • Title : BDDCS Applied to Over 900 Drugs Source : PMC - NIH URL :[Link]

Sources

Validation

Differentiating Adamantane Isomers: A Mass Spectrometric Comparison of 1- and 2-Methoxyadamantane

A Technical Guide for Researchers in Organic Chemistry and Drug Discovery In the realm of medicinal chemistry and materials science, the rigid, tricyclic structure of adamantane offers a unique scaffold, prized for its l...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Organic Chemistry and Drug Discovery

In the realm of medicinal chemistry and materials science, the rigid, tricyclic structure of adamantane offers a unique scaffold, prized for its lipophilicity and metabolic stability. The precise positioning of substituents on this cage-like framework can dramatically alter a molecule's physicochemical properties and biological activity. Consequently, the unambiguous identification of adamantane isomers is a critical analytical challenge. This guide provides an in-depth comparison of the electron ionization (EI) mass spectra of 1-methoxyadamantane and 2-methoxyadamantane, offering key diagnostic fragmentation patterns to distinguish between these two positional isomers.

Introduction: The Significance of Isomeric Purity in Adamantane Derivatives

Adamantane derivatives have found applications in a range of therapeutic areas, from antiviral agents to central nervous system drugs. The distinction between the 1- (bridgehead) and 2- (non-bridgehead) positions is fundamental. A substituent at the tertiary carbon of the 1-position often imparts greater stability to carbocation intermediates compared to a substituent at the secondary carbon of the 2-position. This difference in electronic stability directly influences their fragmentation behavior in mass spectrometry, providing a reliable method for their differentiation.

Comparative Analysis of Mass Spectra

While both 1-methoxyadamantane and 2-methoxyadamantane share the same molecular formula (C₁₁H₁₈O) and molecular weight (166.26 g/mol ), their mass spectra exhibit distinct differences in fragmentation patterns. The following table summarizes the key mass spectral data for 1-methoxyadamantane, based on experimental data from the National Institute of Standards and Technology (NIST) database, and the predicted data for 2-methoxyadamantane, based on established fragmentation principles of 2-substituted adamantanes and aliphatic ethers.

Feature1-Methoxyadamantane (Experimental Data)2-Methoxyadamantane (Predicted)
Molecular Ion (M⁺˙) m/z 166 (present, moderate intensity)m/z 166 (present, likely weaker intensity)
Base Peak m/z 109m/z 135 or a prominent fragment from α-cleavage
Key Fragment Ions (m/z) 135, 109, 95, 79, 41135, [M-OCH₃]⁺, fragments from α-cleavage
Characteristic Fragmentation Loss of the methoxy group is not the most dominant pathway. The base peak at m/z 109 suggests a complex rearrangement. The adamantyl cation at m/z 135 is significant.Expected to show a prominent adamantyl cation at m/z 135 due to the stability of the secondary carbocation. Alpha-cleavage is also a likely major pathway. The [M-H-CH₂O]⁺ fragment may also be significant.

Deciphering the Fragmentation Pathways

The structural differences between the two isomers dictate their fragmentation pathways under electron ionization.

1-Methoxyadamantane: A Bridgehead Substitution Story

The mass spectrum of 1-methoxyadamantane is characterized by a molecular ion peak at m/z 166. A significant peak is observed at m/z 135, corresponding to the stable 1-adamantyl cation, formed by the loss of a methoxy radical (•OCH₃). However, the base peak at m/z 109 indicates that a more complex fragmentation-rearrangement is the most favored pathway.

Caption: Proposed fragmentation of 1-methoxyadamantane.

2-Methoxyadamantane: The Influence of a Secondary Substituent

For 2-methoxyadamantane, while a molecular ion at m/z 166 is expected, its intensity may be lower than that of the 1-isomer due to the less stable nature of the initial radical cation. The fragmentation is predicted to be dominated by two main pathways:

  • Loss of the Methoxy Group: Similar to the 1-isomer, loss of the methoxy radical would lead to the formation of the 2-adamantyl cation at m/z 135. Given the high stability of this secondary carbocation, this is expected to be a major fragment.

  • Alpha-Cleavage: A characteristic fragmentation pathway for ethers, α-cleavage adjacent to the oxygen atom, would result in the formation of a resonance-stabilized oxonium ion.

Caption: Predicted fragmentation of 2-methoxyadamantane.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To reliably differentiate between these isomers, a standardized analytical approach is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is recommended.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the adamantane derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Dilute the stock solution to a working concentration of approximately 10-50 µg/mL.

Caption: Standard workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of 1- and 2-methoxyadamantane provides a clear and reliable method for their differentiation. The position of the methoxy group significantly influences the fragmentation pathways, leading to distinct mass spectra. For 1-methoxyadamantane, the base peak at m/z 109 is a key diagnostic feature, while for 2-methoxyadamantane, a prominent adamantyl cation at m/z 135 and fragments resulting from α-cleavage are predicted to be the most significant signals. By employing the standardized GC-MS protocol outlined in this guide, researchers can confidently identify these isomers, ensuring the integrity of their chemical entities for downstream applications in drug development and materials science.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Methoxyadamantane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). The NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Bauer, W., et al. (1979). Mass spectra of 1-substituted adamantanes. Journal of the American Chemical Society, 101(13), 3690-3697.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (A foundational text on mass spectrometry principles).
Comparative

A Comparative Guide to Steric Hindrance in 1-Methoxyadamantane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals The adamantane scaffold, a rigid and bulky hydrocarbon cage, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique three-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and bulky hydrocarbon cage, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure provides a predictable and stable framework, and substituents at its bridgehead (1-position) can profoundly influence molecular properties through steric and electronic effects. Among these, 1-methoxyadamantane serves as an important reference compound. This guide offers an in-depth comparison of the steric hindrance imparted by the 1-methoxy group versus other common substituents on the adamantane core, supported by quantitative data and experimental methodologies.

Understanding and Quantifying Steric Hindrance in Adamantane Systems

Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of molecules. In the adamantane system, the rigidity of the cage structure makes it an excellent model for studying these effects without the complication of conformational changes that can occur in flexible systems like cyclohexane.[3][4]

Several parameters are used to quantify steric bulk, including:

  • Taft Steric Parameter (E_s): Derived from the rates of acid-catalyzed hydrolysis of esters. More negative values indicate greater steric hindrance.[3][5][6]

  • Charton Steric Parameter (ν): Based on the van der Waals radii of substituents.

  • A-Value: Measures the steric demand of a substituent based on the axial-equatorial equilibrium in substituted cyclohexanes. Though not directly measured on adamantane, it provides a useful comparison.[1]

  • Computational Methods: Ab initio calculations can determine steric substituent constants by modeling non-bonding interactions within the adamantane framework itself, providing a pure measure of steric effects without solvent or electronic contributions.[3][4]

Comparative Analysis of 1-Substituted Adamantanes

The primary method for evaluating the steric and electronic influence of substituents at the 1-position of adamantane is through solvolysis rate studies. The reaction proceeds via an S_N1 mechanism, forming a bridgehead adamantyl carbocation. The stability of this intermediate, and thus the reaction rate, is highly sensitive to the nature of the substituent.

While direct, side-by-side kinetic data for a comprehensive series including 1-methoxyadamantane is sparse in the literature, we can infer its relative steric profile by comparing it to other well-studied 1-adamantyl derivatives. The methoxy group (–OCH₃) is relatively small, but its oxygen atom's lone pairs can have electronic effects. However, in the adamantane system, steric effects are often the dominant factor in controlling access to the reaction center.

Table 1: Comparison of Steric Parameters for Common Substituents

Substituent (R in 1-R-Adamantane)Taft Steric Parameter (E_s)Charton Steric Parameter (ν)Qualitative Steric Bulk
Hydrogen (H)+1.240.00Very Low
Methoxy (OCH₃) -0.55 (estimated for R-O) 0.36 Low to Moderate
Hydroxy (OH)-0.55 (estimated for R-O)0.36Low to Moderate
Methyl (CH₃)0.000.52Moderate
Ethyl (C₂H₅)-0.070.56Moderate
Isopropyl (i-Pr)-0.470.76High
tert-Butyl (t-Bu)-1.54[3]1.24[1]Very High
Bromo (Br)-0.460.65Moderate

Note: E_s and ν values are for the substituents themselves and provide a general scale for comparison. The actual steric impact can be context-dependent.

From the data, the methoxy group is expected to exert less steric hindrance than alkyl groups like isopropyl and significantly less than a tert-butyl group. Its steric demand is more comparable to other small heteroatom-containing groups. The key differentiator for 1-methoxyadamantane compared to alkyl derivatives is the combination of its moderate size and the electronic influence of the oxygen atom.

Mechanistic Implications of Steric Hindrance

The steric bulk of the 1-substituent directly impacts the approach of nucleophiles or solvent molecules.

  • For 1-Methoxyadamantane: The methoxy group provides moderate steric shielding of the bridgehead carbon. In reactions like solvolysis, the rate-determining step is the formation of the 1-adamantyl cation.[7] The steric bulk of the methoxy group is less of a factor in the rate than its electronic effect on the stability of this cation.

  • For Derivatives with Larger Groups (e.g., 1-tert-Butyladamantane): The immense steric bulk of the tert-butyl group would severely hinder any reaction pathway requiring backside attack (S_N2-type), reinforcing the S_N1 mechanism. Furthermore, the bulky group can influence the solvation shell around the forming carbocation.

  • Comparison with 2-Substituted Adamantanes: It is crucial to distinguish between substitution at the tertiary bridgehead (1-position) and the secondary (2-position). The 1-position is more sterically hindered, making S_N2 reactions virtually impossible.[7] The 2-position is more accessible, though still sterically demanding compared to acyclic systems.[7][8] Solvolysis of 2-adamantyl derivatives is significantly slower than their 1-adamantyl counterparts, reflecting the lower stability of the secondary carbocation intermediate.[7][8]

Experimental Protocols

A core method for quantifying these effects is the measurement of solvolysis rates.

Protocol: Determination of Solvolysis Rate Constant for 1-Substituted Adamantanes

  • Substrate Preparation: Synthesize the desired 1-substituted adamantane derivative (e.g., 1-methoxyadamantane, 1-bromoadamantane). Purity must be confirmed via NMR and/or mass spectrometry.

  • Solvent System: Prepare a precisely mixed aqueous solvent system, commonly 80% ethanol/20% water or 75% DMSO/20% water, to facilitate the S_N1 reaction.[9][10]

  • Kinetic Run: a. Dissolve a known, low concentration of the adamantane substrate (e.g., 0.01 M) in the chosen solvent system. b. Maintain the reaction at a constant temperature (e.g., 50.0 ± 0.1 °C) using a thermostated water bath.[9] c. At regular time intervals, withdraw aliquots of the reaction mixture.

  • Analysis: a. Quench the reaction in each aliquot, for example, by rapid cooling or addition to a different solvent. b. Determine the concentration of the reactant remaining or the product formed. This is often accomplished by titration of the acid produced during solvolysis or by a spectroscopic method like HPLC or GC.

  • Calculation: a. The reaction follows pseudo-first-order kinetics. The rate constant (k) is determined by plotting the natural logarithm of the substrate concentration (ln[R-X]) versus time. b. The slope of the resulting straight line is equal to -k. c. Relative rates are calculated by dividing the rate constant of a derivative by the rate constant of a reference compound (e.g., 1-bromoadamantane) under identical conditions.

Diagram: Experimental Workflow for Solvolysis Kinetics

G cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis & Calculation sub Synthesize & Purify 1-R-Adamantane react Dissolve Substrate in Solvent at Constant Temperature sub->react solv Prepare Aqueous Solvent System solv->react sample Withdraw Aliquots at Timed Intervals react->sample analyze Quench & Analyze Aliquots (e.g., HPLC, Titration) sample->analyze plot Plot ln[Substrate] vs. Time analyze->plot calc Calculate Rate Constant (k) from Slope plot->calc

Caption: Workflow for determining solvolysis rate constants.

Applications in Drug Development

The steric properties of the 1-adamantyl group are strategically used in medicinal chemistry.[1]

  • Metabolic Shielding: A bulky adamantyl group, even with a moderately sized substituent like a methoxy group, can shield adjacent functional groups from enzymatic degradation, thereby increasing a drug's metabolic stability and half-life.[1]

  • Receptor Binding: The rigid and well-defined shape of the adamantane cage allows for precise control over a drug molecule's orientation within a receptor's binding pocket. Modifying the 1-substituent allows for fine-tuning of steric interactions to enhance binding affinity and selectivity.[1][11]

  • Lipophilicity: The hydrocarbon scaffold increases lipophilicity, which can be modulated by the choice of the 1-substituent to optimize drug absorption and distribution.[12]

Conclusion

The steric hindrance of 1-methoxyadamantane is best described as low to moderate, significantly less than that of larger alkyl groups like tert-butyl. While direct kinetic comparisons are not abundant, established steric parameters and the principles of physical organic chemistry allow for a reliable comparison. Its steric profile, combined with the electronic properties of the methoxy group, makes it a unique and valuable building block. For drug development professionals, understanding the subtle interplay between the steric bulk and electronic nature of substituents on the adamantane core is critical for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties.

References

  • Sung, K., & Chen, F. L. (2003). Establishment of Steric Substituent Constants in the Adamantane System by ab Initio Calculations. Organic Letters, 5(6), 889–891. Available from: [Link]

  • Gómez-Gutiérrez, J. L., et al. (2021). Synthesis of an Adamantyl Derivative and their Theoretical Interaction with both COX-1 and COX-2 Enzymes. Sci. Pharm., 89(4), 51. Available from: [Link]

  • Sung, K., & Chen, F. L. (2003). Establishment of steric substituent constants in the adamantane system by ab initio calculations. PubMed. Available from: [Link]

  • Dikusar, E. A., et al. (2001). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 37(9), 1295-1300. Available from: [Link]

  • France, S., et al. (2009). Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis. The Journal of Organic Chemistry, 74(19), 7564–7575. Available from: [Link]

  • Park, K. H., et al. (2012). Rate and Product Studies of 1-Adamantylmethyl Haloformates Under Solvolytic Conditions. Bulletin of the Korean Chemical Society, 33(11), 3659-3664. Available from: [Link]

  • ResearchGate. Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α. Available from: [Link]

  • Horvat, S., et al. (1995). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. Journal of Peptide Science, 1(5), 303-310. Available from: [Link]

  • Padil, V. V., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629. Available from: [Link]

  • Wikipedia. Taft equation. Available from: [Link]

  • Slideshare. Steric parameters taft's steric factor (es). Available from: [Link]

  • Kim, B. H., & Lee, J. Y. (2005). One-Pot Synthesis of Adamantane Derivatives by Domino Michael Reactions from Ethyl 2,4-Dioxocyclohexanecarboxylate. The Journal of Organic Chemistry, 70(21), 8632–8635. Available from: [Link]

  • Randaccio, L., et al. (1995). Steric effect of the adamantyl ligand on crystal structure and dissociation rates in organocobalt B12 models. Journal of the Chemical Society, Dalton Transactions, (5), 763-768. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 584854, 1-Methoxyadamantane. Available from: [Link]

  • Guerin, A. J., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200005. Available from: [Link]

  • Saha, R., et al. (2016). Changes in the solvolysis rate of 1-bromoada- mantane with the addition... ResearchGate. Available from: [Link]

  • Saha, R., et al. (2016). Changes in the solvolysis rate of 1-bromoada- mantane in the presence... ResearchGate. Available from: [Link]

  • Tan, S. G., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18887–18903. Available from: [Link]

  • NIST. 1-Methoxyadamantane. NIST Chemistry WebBook. Available from: [Link]

  • Gonsalvi, M. V., et al. (2011). Adamantane-1-ammonium acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2579. Available from: [Link]

  • Protein Engineering Group. (2019). Preliminary Full wwPDB X-ray Structure Validation Report. Available from: [Link]

Sources

Validation

Metrological Cross-Validation of 1-Methoxyadamantane Reference Materials: A Comparative Guide for qNMR and GC-FID/MS

Executive Summary 1-Methoxyadamantane (C₁₁H₁₈O, MW 166.26 g/mol )[1] is a highly stable, lipophilic adamantane derivative characterized by a methoxy group situated at the tertiary bridgehead carbon[2]. This sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxyadamantane (C₁₁H₁₈O, MW 166.26 g/mol )[1] is a highly stable, lipophilic adamantane derivative characterized by a methoxy group situated at the tertiary bridgehead carbon[2]. This sterically hindered bridgehead position makes the molecule highly resistant to standard nucleophilic substitution, granting it exceptional chemical stability[2]. Consequently, it is heavily utilized as an internal standard in complex reaction monitoring—such as the Birch-type reduction of naphthalenes[3]—and as a critical intermediate in drug development[4].

As pharmaceutical and metrological pipelines increasingly demand SI-traceable Certified Reference Materials (CRMs), the absolute purity of 1-methoxyadamantane must be rigorously established. This guide objectively compares the two premier analytical techniques used for its validation—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC-FID/MS)—and demonstrates how their integration creates a robust, self-validating system.

The Metrological Imperative: Why Cross-Validate?

To achieve true traceability to the International System of Units (SI), a self-validating analytical system is required[5]. Relying solely on a single technique introduces systemic blind spots:

  • The qNMR Advantage (Primary Ratio Method): qNMR directly measures the absolute number of nuclei, making it independent of the analyte's response factor[5]. However, it can suffer from signal overlap and may miss trace impurities hidden in the baseline noise.

  • The GC-FID/MS Advantage (Mass Balance): Chromatographic techniques provide high-resolution profiling of structurally similar organic impurities (e.g., 1-adamantanol or 2-methoxyadamantane). Yet, FID response factors can vary, and MS relies heavily on ionization efficiency, making standalone quantification susceptible to error.

By cross-validating the direct purity obtained via qNMR with the indirect purity obtained via a Mass Balance approach (GC-FID for organics, Karl Fischer for water, TGA for inorganics), researchers can ensure that any analytical blind spots in one technique are covered by the other, mathematically validating the material when both values agree within statistical uncertainty[5].

G N1 1-Methoxyadamantane Candidate Material N2 Primary Ratio Method (qNMR w/ Internal Std) N1->N2 Direct Purity N3 Chromatographic Purity (GC-FID / GC-MS) N1->N3 Organic Impurities N4 Volatiles & Water (TGA / Karl Fischer) N1->N4 Inorganic/Water N6 Cross-Validation & Statistical Assessment N2->N6 qNMR Purity N5 Mass Balance Approach (100% - Impurities) N3->N5 N4->N5 N5->N6 Mass Balance Purity N7 Certified Reference Material (SI-Traceable) N6->N7 Agreement < 0.5%

Workflow for metrological cross-validation of 1-methoxyadamantane reference materials.

Methodological Framework & Experimental Protocols

Protocol 1: qNMR Purity Assignment (Primary Method)

Rationale: qNMR provides a direct purity value by comparing the integral of the analyte to an SI-traceable Internal Standard Reference Material (ISRM)[6].

  • ISRM Selection: Select 1,4-bis-trimethylsilylbenzene (BTMSB) or Dimethyl sulfone (DMSO₂) as the internal standard[6].

    • Causality: These standards yield sharp singlet resonances that do not overlap with the target methoxy protons (~3.2 ppm) or the complex multiplet of the adamantane cage (1.5–2.2 ppm) of 1-methoxyadamantane.

  • Gravimetric Preparation: Accurately weigh ~20 mg of the 1-methoxyadamantane candidate material and ~10 mg of the ISRM using a calibrated microbalance (d = 0.001 mg) directly into a glass vial to prevent transfer losses.

  • Solvation: Dissolve the mixture in 1.0 mL of deuterated chloroform (CDCl₃)[6]. Transfer 600 µL to a high-precision 5 mm NMR tube.

  • Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz or higher.

    • Critical Step & Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified spins (typically D1 > 30 s). This ensures complete magnetization recovery, preventing integration errors caused by partial saturation[6].

  • Data Processing: Apply a mild Lorentz-to-Gauss (LG) transformation and zero-fill to 512K points[7]. Perform manual phase and baseline correction. Calculate the mass fraction based on the integral ratio of the methoxy peak (3H) to the ISRM reference peak.

Protocol 2: GC-MS and GC-FID Impurity Profiling (Orthogonal Method)

Rationale: GC-MS confirms molecular identity and structural isomers, while GC-FID provides a uniform carbon response for the quantification of structurally similar organic impurities[4].

  • Sample Preparation: Dissolve 1-methoxyadamantane in HPLC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL[4].

  • GC-MS Identification: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., Rxi-5Sil MS)[8].

    • Mechanistic Causality: The mass spectrometric fragmentation of 1-substituted adamantanes is driven by the extreme stability of the adamantyl cation[4]. The molecular ion at m/z 166 rapidly loses a methoxy radical to form the base peak at m/z 135[4]. This distinct fragmentation pathway allows for the unequivocal differentiation of 1-methoxyadamantane from potential artifacts or isomers (like 2-methoxyadamantane).

  • GC-FID Quantification: Inject 1 µL into a GC-FID under identical thermal gradient conditions.

    • Causality: FID is preferred for mass balance calculations because its response is proportional to the number of active carbon atoms, minimizing the need for individual impurity response factors. Calculate total organic impurities via area normalization.

Comparative Performance & Quantitative Data

The following table summarizes the operational and metrological differences between the two techniques when validating 1-methoxyadamantane. A true Certified Reference Material requires the convergence of both columns.

Analytical ParameterqNMR (Primary Ratio Method)GC-FID / GC-MS (Mass Balance)Metrological Advantage & Causality
Purity Determination Direct measurement of mass fractionIndirect (100% - sum of impurities)qNMR is independent of the analyte's response factor; GC provides high-resolution impurity profiling.
Metrological Traceability Direct to SI via Internal Standard (e.g., BTMSB)Requires multiple certified standards for impuritiesqNMR establishes absolute traceability; GC-FID ensures no overlapping organic impurities are missed.
Sensitivity (LOD) Moderate (~0.1% impurity detection limit)High (ppm to ppb level detection)GC-MS detects trace hydrolytic byproducts (e.g., 1-adamantanol) that qNMR might lose in baseline noise.
Structural Specificity High (resolves bridgehead methoxy at ~3.2 ppm)High (m/z 135 adamantyl cation base peak)Orthogonal confirmation prevents false purity inflation from isomeric impurities (e.g., 2-methoxyadamantane).
Time to Result Fast (single run with internal standard)Slower (requires TGA and Karl Fischer for full balance)Combining both creates the self-validating loop required for ISO 17034 compliant reference materials.

References

  • PubChem. "1-Methoxyadamantane | C11H18O | CID 584854". National Institutes of Health (NIH). 1

  • BenchChem. "A Comparative Guide to 1-Methoxyadamantane and 2-Methoxyadamantane for Researchers". BenchChem Application Notes. 2

  • BenchChem. "Application Note: GC/MS Analysis of 1-Iodoadamantane Reaction Products". BenchChem Application Notes. 4

  • Yamazaki, T. et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". MDPI. 5

  • Burton, K. et al. "Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy". ResearchGate.6

  • ACS Publications. "Atmosphere Effects on Arene Reduction with Lithium and Ethylenediamine in THF". The Journal of Organic Chemistry.3

  • ACS Publications. "Quantum Mechanical Quantitative Nuclear Magnetic Resonance Enables Digital Reference Standards at All Magnetic Fields and Enhances qNMR Sustainability". Analytical Chemistry. 7

Sources

Comparative

Benchmark Testing for 1-Methoxyadamantane Catalytic Conversion Rates: A Comparative Guide

The Role of 1-Methoxyadamantane in Reaction Benchmarking In the field of late-stage C–H functionalization, evaluating the efficacy, conversion rate, and regioselectivity of a novel catalytic system requires a robust benc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of 1-Methoxyadamantane in Reaction Benchmarking

In the field of late-stage C–H functionalization, evaluating the efficacy, conversion rate, and regioselectivity of a novel catalytic system requires a robust benchmark substrate. 1-Methoxyadamantane has emerged as a premier standard for this purpose. Its architecture presents a highly specific intramolecular competition: it contains both sterically encumbered, highly robust tertiary (3°) C–H bonds on the adamantyl cage (Bond Dissociation Energy ~99 kcal/mol) and electronically activated, weaker primary (1°) C–H bonds on the methoxy group[1].

By analyzing how a catalyst interacts with 1-methoxyadamantane, researchers can objectively determine the steric and electronic demands of the reactive intermediates generated during the catalytic cycle.

Mechanistic Causality: Decoding Regioselectivity

The true value of 1-methoxyadamantane lies in its ability to map the mechanistic pathway of a catalyst based on the resulting regioselectivity[2]. When comparing different catalytic alternatives, the divergence in product formation reveals the underlying physics of the reaction:

  • Photoinduced Electron Transfer (PET): Strong photo-oxidants, such as the singlet excited state of 1,2,4,5-tetracyanobenzene (TCB), initiate the reaction via Single Electron Transfer (SET). This generates a radical cation intermediate. Because the oxygen atom stabilizes the charge, spin density localizes near the methoxy group, drastically increasing the kinetic acidity of the methyl protons. Consequently, deprotonation and functionalization occur almost exclusively at the methyl group[2].

  • Electrophilic Hydrogen Atom Transfer (HAT): Conversely, radical species like the nitrate radical (NO3•)—typically generated via the photolysis of cerium(IV) ammonium nitrate (CAN)—operate via direct H-atom abstraction. Driven by thermodynamic stability and polar effects, these electrophilic radicals bypass the methoxy group and selectively attack the electron-rich 3° bridgehead positions of the adamantane core[2].

G Substrate 1-Methoxyadamantane PET PET (e.g., TCB) Radical Cation Substrate->PET hν, SET HAT Electrophilic HAT (e.g., NO3•) Substrate->HAT hν, HAT MeRadical Methyl C-H Functionalization PET->MeRadical Kinetic Control AdRadical 3° Bridgehead Functionalization HAT->AdRadical Thermodynamic

Divergent catalytic pathways for 1-methoxyadamantane C-H functionalization.

Comparative Performance Data

To objectively evaluate catalytic alternatives, we compare three distinct benchmark systems: TCB (PET), CAN (Electrophilic HAT), and TBADT (Tetrabutylammonium decatungstate, a classic HAT photocatalyst). TBADT is often used as a baseline for conversion efficiency, though it historically yields a mixture of isomers due to its highly reactive excited state[3].

Table 1: Quantitative Benchmark Comparison for 1-Methoxyadamantane Conversion

Catalytic SystemPrimary Reactive SpeciesTarget C–H BondTotal Conversion YieldRegioselectivity Profile
TCB Photooxidation TCB Singlet Excited StateMethoxy (-CH3)85% (10h)62% 2,4,5-tricyanophenyl; 23% 2,3,5,6-tetracyanophenyl[2]
CAN Photolysis Nitrate Radical (NO3•)Bridgehead (3° C–H)Moderate >90% 3° Adamantyl core functionalization[2]
TBADT (UV) Tungstate Excited StateMixed~35% Poor (Mixed 1° and 3° functionalization)[3]

Data Interpretation: TCB provides the highest overall conversion rate for methyl-directed functionalization, making it the superior choice for ether-directed modifications. CAN remains the benchmark for core-directed functionalization, while TBADT is largely obsolete for highly selective transformations on this substrate.

Self-Validating Experimental Protocol: TCB Photooxidation Benchmark

To ensure trustworthiness and reproducibility, the following protocol for TCB-mediated conversion is designed as a self-validating system . It incorporates internal standards and mechanistic controls to prove that the observed conversion rate is a direct result of the photocatalytic cycle and not an experimental artifact.

Workflow Prep 1. Reaction Assembly (Substrate + Catalyst) Degas 2. Freeze-Pump-Thaw (Remove O2 quenchers) Prep->Degas Irradiate 3. Photochemical Irradiation (Specific λ, 10h) Degas->Irradiate Quench 4. Reaction Quenching (Dark conditions) Irradiate->Quench Analyze 5. GC-MS & NMR Analysis (Quantify Regioselectivity) Quench->Analyze

Standardized high-throughput workflow for evaluating photocatalytic conversion rates.

Step-by-Step Methodology

Step 1: Reaction Assembly & Internal Standardization

  • Procedure: In an oven-dried Schlenk tube, combine 1-methoxyadamantane (1.2 mmol) and TCB (0.03 M). Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. Dissolve the mixture in 40 mL of anhydrous acetonitrile (MeCN).

  • Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard. Adding it before the reaction ensures that any subsequent solvent loss or transfer errors do not skew the final kinetic conversion calculations.

Step 2: Atmospheric Exclusion (Degassing)

  • Procedure: Subject the solution to three consecutive freeze-pump-thaw cycles using liquid nitrogen, then backfill with ultra-high purity Argon.

  • Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Removing it guarantees that the measured conversion rate reflects the intrinsic efficiency of the TCB excited state, rather than atmospheric interference.

Step 3: Controlled Irradiation

  • Procedure: Irradiate the Schlenk tube using a targeted LED light source (matching the absorption max of TCB) for exactly 10 hours. Maintain the reaction temperature at 25 °C using a water cooling block.

  • Causality: Temperature control is critical; elevated temperatures can induce thermal background reactions, artificially inflating the apparent photocatalytic conversion rate.

Step 4: Self-Validating Controls

  • Control A (Dark): Run an identical setup wrapped in aluminum foil. Expected Result: 0% conversion. This validates that the reaction is strictly photochemically driven.

  • Control B (Aerobic): Run an identical setup without degassing. Expected Result: <5% conversion. This validates the radical-ion nature of the mechanism, proving susceptibility to O2 quenching.

Step 5: Quenching and Analysis

  • Procedure: Turn off the light source and immediately expose the solution to air to quench the radical cycle. Concentrate the mixture under reduced pressure and analyze the crude residue via 1H NMR and GC-MS.

  • Causality: By comparing the integration of the newly formed benzylic ether protons against the internal standard, you obtain an absolute, objective conversion yield that can be directly compared against alternative catalytic systems.

References

  • Oxidative Functionalization of Adamantane and Some of Its Derivatives in Solution. The Journal of Organic Chemistry. [Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. RSC Advances (via PMC). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methoxyadamantane

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, step-by-step procedures for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, step-by-step procedures for the proper disposal of 1-methoxyadamantane, a compound that, while valuable in synthesis, requires knowledgeable handling due to its chemical nature as an ether. Our aim is to provide a clear, actionable framework that not only ensures compliance but also fosters a culture of safety and environmental responsibility.

Understanding the Core Hazards: Why Specific Disposal is Crucial

1-Methoxyadamantane (C₁₁H₁₈O) is an alkyl ether. The primary concern with many ethers is their potential to form explosive peroxides upon exposure to air and light over time.[1][2] These peroxides can become concentrated as the ether evaporates, posing a significant explosion risk, especially in older containers or upon heating.[3] Therefore, treating 1-methoxyadamantane with the precautions afforded to peroxide-forming ethers is a critical first step in its safe management.

Key Physical and Chemical Properties

A clear understanding of a compound's properties is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular FormulaC₁₁H₁₈O[7][8]
Molecular Weight166.26 g/mol [7][9]
CAS Number6221-74-5[8]
AppearanceNot specified, likely a liquid or low-melting solidN/A
Boiling Point493.56 K (220.41 °C) (Joback Calculated)[9]
Melting Point305.92 K (32.77 °C) (Joback Calculated)[9]
Water Solubilitylog10WS: -2.59 (Crippen Calculated)[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-methoxyadamantane at any stage, from use to disposal, ensuring adequate personal protection is mandatory.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles or a face shield.[10]Protects against accidental splashes which can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.[11]Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.[11]Protects skin and clothing from potential spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[11]If aerosols or vapors are generated, appropriate respiratory protection should be used.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-methoxyadamantane is to treat it as hazardous chemical waste. Never dispose of it in standard trash or down the drain.[6]

Step 1: Inventory and Labeling

The potential for peroxide formation necessitates strict inventory control.

  • Date Upon Receipt: As soon as a new container of 1-methoxyadamantane is received, mark it with the date.

  • Date Upon Opening: Mark the container again with the date it is first opened.[2] This is the most critical date, as it signifies the beginning of potential air exposure.

  • Disposal Timeline: Opened containers of ethers should ideally be disposed of within 6 months to a year to minimize the risk of peroxide formation.[1]

Step 2: Waste Collection

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for liquid hazardous waste. Glass or high-density polyethylene (HDPE) containers are generally suitable.[3]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should list "1-Methoxyadamantane" and any other chemicals mixed with it.

  • Segregation: Do not mix 1-methoxyadamantane waste with incompatible materials. It should be segregated as a flammable organic waste.

Step 3: Rinsing Emptied Containers

  • Triple Rinse: Any "empty" container that held 1-methoxyadamantane should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Check with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Step 4: Arranging for Final Disposal

  • Contact EHS: Your institution's EHS office or a licensed hazardous waste disposal contractor is responsible for the final disposal of the collected waste.[2]

  • Proper Storage: While awaiting pickup, store the sealed hazardous waste container in a cool, dry, well-ventilated area away from heat and ignition sources, and in a designated satellite accumulation area.[6]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you are not trained to handle them, evacuate the area and contact your EHS office.[2]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand (do not use combustible materials like paper towels or sawdust).[6]

  • Collection: Carefully sweep or scoop the absorbent material into a designated, sealable container. This cleanup material is now considered hazardous waste.[1]

  • Decontamination: Clean the spill area with soap and water.

In Case of Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1-methoxyadamantane.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal & Emergencies Prep Handling 1-Methoxyadamantane PPE Wear Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves Prep->PPE Spill Spill Occurs Prep->Spill Accident Vent Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Vent WasteGen Waste Generated (Unused product, rinsate, etc.) Vent->WasteGen Process Complete Container Collect in a Designated, Labeled Hazardous Waste Container WasteGen->Container Segregate Segregate as Flammable Organic Waste Container->Segregate Store Store Sealed Container in a Designated Satellite Accumulation Area EHS Arrange for Pickup by EHS or Licensed Waste Contractor Store->EHS SpillProc Follow Spill Cleanup Protocol: 1. Alert & Evacuate (if needed) 2. Contain with Inert Absorbent 3. Collect as Hazardous Waste Spill->SpillProc

Caption: Decision workflow for the safe disposal of 1-methoxyadamantane.

Conclusion: A Commitment to Safety

The proper disposal of 1-methoxyadamantane is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By understanding its properties as an ether, implementing rigorous labeling and inventory practices, and adhering to established hazardous waste protocols, we can mitigate the risks associated with this compound. Always consult your institution's specific safety guidelines and your Safety Data Sheets for the most comprehensive information.

References

  • 1-Methoxyadamantane | C11H18O | CID 584854 - PubChem . National Center for Biotechnology Information. [Link]

  • Highly Hazardous Chemicals and Chemical Spills . Vanderbilt University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal . The University of Vermont. [Link]

  • Chemical Properties of 1-Methoxyadamantane (CAS 6221-74-5) . Cheméo. [Link]

  • Chemical Properties of 1-Methyladamantane (CAS 768-91-2) . Cheméo. [Link]

  • Ethers | Health & Safety . University of St Andrews. [Link]

  • Diethyl Ether - Standard Operating Procedure . University of Washington. [Link]

  • 1-Methoxyadamantane . NIST WebBook. [Link]

  • Material Safety Data Sheet (MSDS) - Adamantane . Engineering Analytics Laboratories. [Link]

  • Safety Data Sheet: Adamantane . Carl ROTH. [Link]

  • 1-Methyladamantane . NIST WebBook. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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